4-Bromo-2,6-dichloro-3-methylaniline
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-bromo-2,6-dichloro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEGPUJTODAJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567179 | |
| Record name | 4-Bromo-2,6-dichloro-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62406-68-2 | |
| Record name | 4-Bromo-2,6-dichloro-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2,6-dichloro-3-methylaniline (CAS: 62406-68-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2,6-dichloro-3-methylaniline, a halogenated aniline derivative of significant interest in synthetic and medicinal chemistry. This document details its physicochemical properties, synthesis protocols, spectral data, and potential applications, particularly as a versatile intermediate in the development of novel therapeutic agents and agrochemicals.
Chemical and Physical Properties
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 62406-68-2 | [1][2][3] |
| Molecular Formula | C₇H₆BrCl₂N | [1][2][3] |
| Molecular Weight | 254.94 g/mol | [1][2][3] |
| Melting Point | 67-69 °C | [5] |
| Boiling Point | Not available | |
| Solubility | Insoluble in water | [5] |
| Appearance | White solid | [5] |
Note: Some properties may be based on data for structurally similar compounds and should be confirmed experimentally.
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H NMR (CCl₄) | δ 7.33 (s, 1H), 4.40 (s, 2H, NH₂), 2.40 (s, 3H, CH₃) | [5] |
| ¹³C NMR | Data not explicitly available for the target compound. Data for the analogous 4-Bromo-2,6-dichloroaniline is available. | [6][7] |
| Mass Spectrometry | Data not explicitly available for the target compound. Data for the analogous 4-Bromo-2,6-dichloroaniline shows a top peak at m/z 241. | [7] |
| Infrared (IR) | Data not explicitly available for the target compound. Data for the analogous 4-Bromo-2,6-dichloroaniline is available. | [7][8] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, often involving the protection of the amine group, followed by halogenation and deprotection. A key synthetic route involves the hydrolysis of an acetamide precursor.
Synthesis via Hydrolysis of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide
A detailed experimental protocol for the synthesis of this compound is provided in patent literature.[5] The process involves the hydrolysis of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide.
Experimental Protocol:
-
Reaction Setup: A solution of 2.07 g of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide in 50 mL of ethanol, 25 mL of water, and 25 mL of 50% aqueous sodium hydroxide is prepared in a suitable reaction vessel.
-
Hydrolysis: The reaction mixture is refluxed until the hydrolysis is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature and then extracted with diethyl ether.
-
Purification: The ether extract is washed with water, dried over anhydrous magnesium sulfate (MgSO₄), and filtered. The solvent is removed under reduced pressure to yield the crude product as a white solid.
-
Final Purification: The crude product is further purified by column chromatography on silica gel using pentane as the eluent, followed by recrystallization from heptane to afford pure this compound.[5]
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
Substituted anilines are a cornerstone in medicinal chemistry, serving as crucial intermediates for the synthesis of a wide range of biologically active molecules.[9] Their structural motifs are present in numerous approved drugs, particularly in the area of oncology.[10]
Role as a Kinase Inhibitor Scaffold
The substituted aniline core is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies.[11][12][13][14][15] These compounds often act by competing with ATP for binding to the kinase active site. The diverse substitution pattern of this compound allows for the strategic introduction of various functional groups to optimize potency, selectivity, and pharmacokinetic properties. The halogen atoms can be exploited for further chemical modifications, such as through palladium-catalyzed cross-coupling reactions.[16]
Utility in Suzuki-Miyaura Coupling Reactions
The bromine atom on the aniline ring is particularly amenable to Suzuki-Miyaura coupling reactions, a powerful tool for forming carbon-carbon bonds.[17][18][19] This allows for the introduction of a wide variety of aryl and heteroaryl groups, significantly expanding the chemical space accessible from this starting material.
Hypothetical Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), an appropriate arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2 equivalents).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.
Caption: Workflow for a Suzuki-Miyaura coupling reaction.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data for structurally related compounds such as 4-bromo-N,N-dimethylaniline and 4-bromo-2,6-dichloroaniline indicate that this class of compounds should be handled with care.[20][21]
General Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.[20][21]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[20][21]
-
Storage: Keep in a tightly closed container in a dry and well-ventilated place.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Table 3: GHS Hazard Classifications for a Structurally Similar Compound (4-Bromo-2,6-dichloroaniline)
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [11] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [11] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [11] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | [11] |
Note: These classifications are for a related compound and should be used as a guide. A full risk assessment should be conducted before handling this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its polysubstituted aromatic structure provides multiple avenues for synthetic elaboration, enabling the creation of diverse and complex molecular architectures. The detailed synthesis protocol and understanding of its reactivity, particularly in cross-coupling reactions, make it an attractive starting material for researchers and scientists. As with all chemical compounds, appropriate safety precautions should be taken during its handling and use. Further research into the biological activities of derivatives of this compound may lead to the discovery of novel therapeutic agents.
References
- 1. 62406-68-2|this compound|BLD Pharm [bldpharm.com]
- 2. 62406-68-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. capotchem.cn [capotchem.cn]
- 4. nbinno.com [nbinno.com]
- 5. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 6. 4-Bromo-2,6-dichloroaniline(697-88-1) 13C NMR spectrum [chemicalbook.com]
- 7. 4-Bromo-2,6-dichloroaniline | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2,6-dichloroaniline [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,6-dichloro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known and predicted physicochemical properties of 4-Bromo-2,6-dichloro-3-methylaniline (CAS No: 62406-68-2). Due to the limited availability of direct experimental data for this specific compound, this paper leverages data from structurally similar analogues to provide informed estimations. This document includes a comparative summary of quantitative data, detailed experimental protocols for key physicochemical parameters, and logical diagrams illustrating synthetic and structure-property relationships.
Core Physicochemical Data
The structural complexity of this compound, featuring a combination of electron-withdrawing halogens and an electron-donating methyl group, dictates its unique chemical behavior. Experimental data for this compound is limited, with a reported melting point of 67-69°C.[1] The molecular formula is C7H6BrCl2N, with a molecular weight of approximately 254.94 g/mol .[2]
To better understand its properties, a comparison with closely related analogues is presented below. These analogues lack one or more of the substituent groups, allowing for an analysis of each group's contribution to the overall physicochemical profile.
Table 1: Comparative Physicochemical Data of this compound and Structural Analogues
| Property | This compound | 4-Bromo-2,6-dichloroaniline (Analogue 1: Lacks -CH₃) | 4-Bromo-2-chloro-6-methylaniline (Analogue 2: Lacks one -Cl) |
| CAS Number | 62406-68-2 | 697-88-1 | 30273-42-8[3] |
| Molecular Formula | C₇H₆BrCl₂N[2] | C₆H₄BrCl₂N[4] | C₇H₇BrClN[3] |
| Molecular Weight | 254.94 g/mol [2] | 240.91 g/mol [4] | 220.49 g/mol [3] |
| Melting Point | 67-69 °C[1] | 83-87 °C | 37-42 °C[5][6] |
| Boiling Point | Not Experimentally Determined | 591.85 K (318.7 °C) (Predicted)[7] | 261.8±35.0 °C (Predicted)[6] |
| LogP (Octanol/Water) | Not Experimentally Determined | 3.338 (Predicted)[7] | 2.9 (Predicted)[3] |
| Water Solubility | Not Experimentally Determined | log₁₀WS = -3.64 (Predicted, mol/L)[7] | Not Determined |
Discussion of Properties:
-
Melting Point: The addition of the methyl group in the target compound, compared to Analogue 1, lowers the melting point, potentially by disrupting crystal lattice packing. The presence of a second chlorine atom in the target compound, compared to Analogue 2, significantly increases the melting point, likely due to increased molecular weight and stronger intermolecular forces.
-
Basicity (pKa): Aniline has a conjugate acid pKa of about 4.6.[8] The two chlorine atoms and the bromine atom are strong electron-withdrawing groups, which delocalize the nitrogen lone pair and significantly decrease the basicity (lower pKa) of the amine.[9][10] The methyl group is a weak electron-donating group, which slightly increases basicity.[11][12] The net effect for this compound is a significantly lower basicity compared to aniline.
-
Lipophilicity (LogP): The presence of a bromine atom, two chlorine atoms, and a methyl-substituted benzene ring suggests the molecule is highly lipophilic (fat-soluble). The predicted LogP values of the analogues are high (3.338 and 2.9), and it is expected that the target compound will also have a high LogP value, indicating a preference for non-polar environments.[3][7][16]
Experimental Protocols
Standardized protocols are essential for the reproducible determination of physicochemical properties. The following sections detail common methodologies for key parameters.
This method is used to determine the temperature range over which a solid compound melts. A pure substance typically has a sharp melting range of 1-2°C.[17]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline solid onto a clean, dry surface. Gently tap the open end of a capillary tube into the solid to collect a small amount of the sample.[18]
-
Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. Alternatively, drop the tube through a long, narrow glass tube to pack the solid tightly into the bottom. The packed sample height should be 2-3 mm.[17][18]
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): Heat the block rapidly to find an approximate melting range. This allows for a more precise measurement in the subsequent step.
-
Accurate Determination: Using a fresh sample, set the apparatus to heat slowly, at a rate of 1-2°C per minute, starting from a temperature about 15-20°C below the approximate melting point.[18]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.
This protocol provides a qualitative assessment of a compound's solubility in various solvents to classify it based on its functional groups and polarity.[19]
Methodology:
-
Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously for 60 seconds. Observe if the solid dissolves completely. If it is water-soluble, test the solution's pH with litmus paper to check for acidic or basic properties.[19][20]
-
Acid/Base Solubility: If the compound is insoluble in water, its solubility in acidic and basic solutions should be tested.[21]
-
5% HCl: To a fresh sample (25 mg), add 0.75 mL of 5% aqueous HCl. Shake vigorously. Solubility indicates the presence of a basic functional group, such as an amine.[19][21]
-
5% NaOH: To a fresh sample (25 mg), add 0.75 mL of 5% aqueous NaOH. Shake vigorously. Solubility indicates the presence of an acidic functional group.[19][21]
-
-
Organic Solvent Solubility: Test the solubility in a non-polar organic solvent such as hexane or a polar organic solvent like ethanol using the same procedure (approx. 25 mg in 0.75 mL of solvent). Aniline and its derivatives are typically soluble in common organic solvents.[14]
The shake-flask method is the gold standard for experimentally determining the LogP value, which quantifies a compound's lipophilicity.[22][23]
Methodology:
-
Solvent Saturation: Mix equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously and allow the layers to separate completely for 24 hours to ensure mutual saturation.[24]
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[23] Add a small, precise amount of the stock solution to a known volume of the pre-saturated aqueous buffer to create the starting aqueous phase concentration.
-
Partitioning: Add a known volume of the pre-saturated 1-octanol to the aqueous solution containing the compound in a flask or vial. Seal the container and shake it for a sufficient time (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases. Gently centrifuging the mixture can aid in a clean separation of the layers.[24][25]
-
Concentration Analysis: Carefully separate the aqueous and 1-octanol layers. Determine the concentration of the compound in each phase using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[25]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value:
-
P = [Concentration]octanol / [Concentration]aqueous
-
LogP = log₁₀(P)
-
Visualizations: Synthesis and Structure-Property Relationships
The following diagrams, generated using DOT language, illustrate key logical workflows and relationships relevant to this compound.
The synthesis of this compound can be achieved through a multi-step process starting from N-(4-Bromo-3-methylphenyl)acetamide, as described in patent literature.[1] The key steps involve chlorination followed by hydrolysis of the acetamide protecting group.
References
- 1. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 2. capotchem.cn [capotchem.cn]
- 3. 4-Bromo-2-chloro-6-methylaniline | C7H7BrClN | CID 2769626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2,6-dichloroaniline | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-chloro-6-methylaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-Bromo-2-chloro-6-methylaniline CAS#: 30273-42-8 [m.chemicalbook.com]
- 7. 4-Bromo-2,6-dichloroaniline (CAS 697-86-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Aniline - Wikipedia [en.wikipedia.org]
- 9. journaleras.com [journaleras.com]
- 10. Anilines: Acid-base properties [qorganica.com]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 14. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Melting Point [wiredchemist.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. chem.ws [chem.ws]
- 21. www1.udel.edu [www1.udel.edu]
- 22. LogP / LogD shake-flask method [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 25. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Bromo-2,6-dichloro-3-methylaniline
This guide provides an in-depth overview of the chemical and physical properties of 4-Bromo-2,6-dichloro-3-methylaniline, tailored for researchers, scientists, and professionals in the field of drug development. The document presents key molecular data, and outlines a representative analytical workflow for its characterization.
Molecular and Physical Data
The fundamental properties of this compound are summarized in the table below, providing a clear reference for its key quantitative attributes.
| Property | Value | Reference |
| Molecular Formula | C7H6BrCl2N | [1] |
| Molecular Weight | 254.94 g/mol | [1] |
| CAS Number | 62406-68-2 | [1] |
Analytical Workflow for Compound Characterization
The following diagram illustrates a standard workflow for the characterization of a novel or synthesized chemical entity like this compound. This process ensures the verification of its structure and the assessment of its purity, which are critical steps in chemical and pharmaceutical research.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided search results, a general methodology for key analytical techniques is outlined below. These protocols are standard in chemical research and would be applicable for the characterization of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.
-
Methodology:
-
Dissolve a small sample (typically 5-10 mg) of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a spectrometer.
-
Process the data to identify chemical shifts, coupling constants, and integration values to determine the structure.
-
2. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Methodology:
-
Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Analyze the resulting mass-to-charge ratio (m/z) to determine the molecular weight.
-
3. High-Performance Liquid Chromatography (HPLC):
-
Objective: To assess the purity of the compound.
-
Methodology:
-
Prepare a standard solution of the compound at a known concentration.
-
Select an appropriate HPLC column (e.g., C18) and mobile phase.
-
Inject the sample solution into the HPLC system.
-
Monitor the elution of the compound using a suitable detector (e.g., UV-Vis).
-
The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.
-
References
In-depth Technical Guide on the Biological Activity of 4-Bromo-2,6-dichloro-3-methylaniline
A comprehensive search of scientific literature and chemical databases has revealed no publicly available information on the biological activity of 4-Bromo-2,6-dichloro-3-methylaniline.
Due to the absence of foundational scientific research on this specific molecule, it is not possible to provide the requested in-depth technical guide, which would include:
-
Quantitative Data Presentation: No experimental data exists to be summarized in tables.
-
Detailed Experimental Protocols: Without published studies, there are no experimental methodologies to detail.
-
Signaling Pathway and Workflow Visualization: The lack of information on its mechanism of action prevents the creation of any relevant diagrams.
It is important to note that while information on related compounds, such as other substituted anilines, may exist, the specific biological properties of a molecule are highly dependent on its exact chemical structure. Therefore, extrapolating data from other compounds would be speculative and not meet the requirements of a technical guide for "this compound."
This compound represents a novel chemical entity for which the biological activity has not yet been explored or, if it has, the results have not been made public. For researchers in drug discovery and development, this compound could be considered for initial screening in various biological assays to determine any potential therapeutic effects or toxicities. Any investigation into this compound would be breaking new ground in the scientific understanding of its properties.
Solubility Profile of 4-Bromo-2,6-dichloro-3-methylaniline: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2,6-dichloro-3-methylaniline in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature for this particular compound, this document outlines the predicted solubility based on the physicochemical properties of structurally similar molecules and provides detailed, generalized experimental protocols for its empirical determination.
Introduction to this compound
This compound is a halogenated aromatic amine. Its molecular structure, characterized by a benzene ring substituted with bromine, chlorine, and methyl groups, as well as an amino group, dictates its solubility behavior. The presence of multiple halogen atoms and a hydrophobic methyl group suggests that the molecule is largely nonpolar. However, the amino group can participate in hydrogen bonding, which may influence its solubility in polar protic solvents. Understanding the solubility of this compound is crucial for its synthesis, purification, and formulation in various applications, including pharmaceutical development.
Predicted Solubility Profile
Based on the principle of "like dissolves like," this compound is expected to exhibit higher solubility in nonpolar and polar aprotic organic solvents and lower solubility in polar protic solvents, particularly water.[1][2] The large, hydrophobic surface area of the substituted benzene ring will likely dominate its solubility characteristics.[2]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Soluble | The nonpolar aromatic ring and halogen substituents will interact favorably with nonpolar solvents via London dispersion forces.[2] |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br, C-Cl, and C-N bonds of the aniline derivative. |
| Polar Protic | Ethanol, Methanol | Moderately Soluble | The amine group can form hydrogen bonds with protic solvents, but the overall hydrophobic character of the molecule may limit high solubility.[2] |
| Aqueous | Water | Sparingly Soluble to Practically Insoluble | The hydrophobic nature of the molecule, due to the benzene ring and halogen substituents, is expected to significantly outweigh the hydrophilic contribution of the single amine group.[2] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe common methods for determining the solubility of a solid organic compound in an organic solvent.[3][4]
3.1. Gravimetric Method (Shake-Flask Method)
This is a standard and reliable method for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.
-
The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]
-
-
Phase Separation:
-
Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to stand undisturbed for several hours to allow the undissolved solid to settle.
-
A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to prevent the transfer of any solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
The collected aliquot is transferred to a pre-weighed container.
-
The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.
-
The mass of the dissolved solid is determined by weighing the container with the residue.
-
-
Calculation of Solubility:
-
Solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., g/100 mL or mg/mL).
-
3.2. Spectrophotometric Method
This method is suitable for compounds that have a chromophore and can be used for more rapid solubility determination.
Methodology:
-
Preparation of a Calibration Curve:
-
A series of standard solutions of this compound of known concentrations are prepared in the chosen solvent.
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
A calibration curve of absorbance versus concentration is plotted.
-
-
Preparation of Saturated Solution:
-
A saturated solution is prepared as described in the gravimetric method (Step 1).
-
-
Sample Analysis:
-
A clear aliquot of the saturated solution is withdrawn and diluted with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
The absorbance of the diluted solution is measured at λmax.
-
-
Calculation of Solubility:
-
The concentration of the diluted solution is determined from the calibration curve.
-
The original concentration of the saturated solution (i.e., the solubility) is calculated by taking the dilution factor into account.
-
Visual Representation of Experimental Workflow
The following diagram illustrates the general workflow for the determination of solubility using the gravimetric method.
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
References
Unlocking the Potential of 4-Bromo-2,6-dichloro-3-methylaniline: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Technical Guide on the Potential Research Applications of 4-Bromo-2,6-dichloro-3-methylaniline, a Versatile Chemical Intermediate.
This technical guide offers an in-depth exploration of this compound, a halogenated and substituted aniline with significant potential as a building block in medicinal chemistry, agrochemical synthesis, and material science. Due to the limited publicly available data on this specific compound, this guide leverages information from structurally analogous compounds to provide a comprehensive overview of its potential applications and research avenues.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and application design. While experimental data for this specific molecule is scarce, the properties can be estimated based on its structure and comparison with the closely related compound, 4-Bromo-2,6-dichloroaniline.
| Property | Value (or Estimated Value) | Source |
| Molecular Formula | C₇H₆BrCl₂N | N/A |
| Molecular Weight | 254.94 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from analogs |
| Melting Point | Not available (Analog 4-Bromo-2,6-dichloroaniline: 83-87 °C) | [2] |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in common organic solvents | Inferred from analogs |
Synthesis of this compound
The primary available synthetic route for this compound is through the hydrolysis of its N-acetylated precursor, N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide. This precursor can be synthesized via the chlorination of N-(4-Bromo-3-methylphenyl)acetamide.
Experimental Protocol: Synthesis of N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide
-
Starting Material: N-(4-Bromo-3-methylphenyl)acetamide.
-
Reagents: Acetic acid, Water, Chlorine gas.
-
Procedure: a. Slurry N-(4-Bromo-3-methylphenyl)acetamide (0.1 mole) in a mixture of acetic acid (225 mL) and water (25 mL). b. Bubble chlorine gas (0.2 mole) into the reaction mixture at room temperature over a period of 60 minutes. c. Stir the mixture for 5-16 hours. d. Pour the product mixture into aqueous HCl (6.25 N, 200 mL) and filter. e. Wash the filter cake with water and dry in vacuo at 60°C to yield the product.
Experimental Protocol: Hydrolysis to this compound
-
Starting Material: N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide.
-
Reagents: Ethanol, Water, 50% Sodium Hydroxide.
-
Procedure: a. Reflux a solution of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide (2.07 g) in ethanol (50 mL), water (25 mL), and 50% NaOH (25 mL) until hydrolysis is complete. b. Cool the reaction mixture and extract with diethyl ether. c. Wash the ether extract with water, dry over MgSO₄, and filter. d. Remove the solvent under reduced pressure to yield the crude product. e. Purify the product by silica gel column chromatography.
Potential Research Applications
The substituted aniline scaffold is a privileged structure in various fields of chemical research. The unique substitution pattern of this compound, featuring electron-withdrawing halogens and an electron-donating methyl group, offers a versatile platform for the synthesis of novel compounds.
Medicinal Chemistry
Substituted anilines are integral to the development of a wide range of therapeutic agents.[3][4] The presence of halogen atoms can enhance the metabolic stability and binding affinity of drug candidates.[5]
-
Kinase Inhibitors: The anilinoquinazoline and anilinoquinoline scaffolds are key components of numerous tyrosine kinase inhibitors used in cancer therapy.[3] this compound could serve as a starting material for novel kinase inhibitors, with the substitution pattern potentially influencing selectivity and potency.
-
Antimicrobial Agents: Halogenated anilines have demonstrated broad-spectrum antimicrobial and antibiofilm activities.[6][7] Derivatives of the title compound could be explored for their efficacy against pathogenic bacteria and fungi.
-
Analgesics and Anti-inflammatory Agents: Acetanilide derivatives, which can be readily synthesized from anilines, have a history as analgesic and anti-inflammatory compounds.[8]
Agrochemicals
Aniline derivatives are widely used in the synthesis of herbicides, insecticides, and fungicides.[9][10] 4-Bromo-2,6-dichloroaniline is a known intermediate in the preparation of GABA receptor antagonist insecticides.[11] The title compound could be a valuable precursor for new agrochemicals with potentially improved efficacy and environmental profiles.
Material Science
Substituted anilines are used in the synthesis of dyes, pigments, and polymers.[9][12] The specific substitution pattern of this compound could lead to the development of materials with unique optical or electronic properties.
Experimental Protocols for Derivatization
The reactivity of the aniline amine group allows for a variety of chemical transformations to generate a library of derivatives for further research.
Experimental Protocol: N-Acetylation of this compound
-
Starting Material: this compound.
-
Reagents: Acetic anhydride, Glacial acetic acid.
-
Procedure: a. Dissolve the aniline in glacial acetic acid. b. Add acetic anhydride dropwise with stirring. c. Gently warm the mixture on a water bath for 10-15 minutes. d. Cool the reaction mixture and pour it into cold water to precipitate the acetanilide derivative. e. Isolate the product by filtration and purify by recrystallization.[13][14]
Hypothetical Signaling Pathway in Oncology
Given the prevalence of aniline-based compounds as kinase inhibitors, derivatives of this compound could potentially target signaling pathways implicated in cancer. For instance, they could be designed to inhibit receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.
Conclusion
While direct research on this compound is limited, its structural features and the well-established utility of related substituted anilines strongly suggest its potential as a valuable and versatile building block in drug discovery, agrochemical development, and material science. This guide provides a foundational understanding and practical starting points for researchers interested in exploring the synthetic and applicative potential of this compound. Further investigation into its synthesis, reactivity, and the biological activities of its derivatives is warranted to fully unlock its scientific value.
References
- 1. capotchem.cn [capotchem.cn]
- 2. 4-Bromo-2,6-dichloroaniline 97 697-88-1 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]
- 9. nbinno.com [nbinno.com]
- 10. echemi.com [echemi.com]
- 11. 4-Bromo-2,6-dichloroaniline | 697-88-1 [chemicalbook.com]
- 12. Substituted aniline: Significance and symbolism [wisdomlib.org]
- 13. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
An In-Depth Technical Guide to 4-Bromo-2,6-dichloro-3-methylaniline: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2,6-dichloro-3-methylaniline, a halogenated aromatic amine of interest in synthetic and medicinal chemistry. While the specific discovery and detailed historical timeline of this compound are not extensively documented in publicly available literature, its synthesis is well-established. This document details its physicochemical properties, provides a thorough experimental protocol for its preparation, and explores its potential applications in drug development through the lens of the broader class of substituted anilines.
Introduction
Substituted anilines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their unique electronic and structural properties allow them to serve as versatile scaffolds in the design of molecules targeting a wide array of biological targets, from enzymes to receptors.[1] The strategic placement of various substituents on the aniline ring is a key strategy for modulating the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] Halogenated anilines, in particular, are of significant interest due to the ability of halogen atoms to influence molecular conformation, lipophilicity, and metabolic stability, as well as to participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to protein targets.
This compound (CAS No: 62406-68-2) is a multi-substituted aniline that presents a unique combination of features for chemical synthesis and potential biological activity.[2] This guide aims to consolidate the available technical information on this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier specifications and public chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrCl₂N | [2] |
| Molecular Weight | 254.94 g/mol | [2] |
| CAS Number | 62406-68-2 | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 67-69 °C | [3][4] |
| Solubility | Soluble in organic solvents such as ethanol, ethyl ether, and pentane. | [3][4] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from N-(4-Bromo-3-methylphenyl)acetamide. The following experimental protocol is adapted from the process described in patent EP0727412B1.[3][4]
Experimental Protocol
Step 1: Synthesis of N-(2,6-Dichloro-4-bromo-3-methylphenyl)acetamide
-
Reaction Setup: Slurry N-(4-Bromo-3-methylphenyl)acetamide (0.1 mole, 22.8 g) in a mixture of acetic acid (225 mL) and water (25 mL).
-
Chlorination: Bubble chlorine gas (0.2 mole, 14.2 g) into the reaction mixture at room temperature over a period of 60 minutes.
-
Reaction Time: Stir the mixture for 5-16 hours.
-
Work-up: Pour the product mixture into aqueous HCl (6.25 N, 200 mL) and filter.
-
Purification: Wash the filter cake with water and dry in vacuo at 60°C to yield N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide as an off-white solid.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Reflux a solution consisting of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide (2.07 g), ethanol (50 mL), water (25 mL), and 50% aqueous NaOH (25 mL) until hydrolysis is complete.
-
Extraction: Cool the reaction mixture and extract with ethyl ether.
-
Washing: Wash the ether extract with water.
-
Drying: Dry the organic layer over MgSO₄ and filter.
-
Isolation: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the product by elution with pentane from a silica gel column and recrystallization from heptane to obtain this compound as a white solid.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Historical Context and Discovery
While a singular "discovery" event for this compound is not prominently documented, its synthesis was detailed in a 1996 patent.[3][4] This indicates its preparation and characterization by at least this time. The development of synthetic routes to such polysubstituted anilines was driven by the broader need for novel chemical intermediates in various fields, including pharmaceuticals and agricultural chemicals. The historical importance of substituted anilines dates back to the discovery of sulfonamide antimicrobials, which are derivatives of sulfanilamide.[1] This legacy underscores the long-standing interest in this class of compounds for biological applications.
Potential Applications in Drug Development
Direct applications of this compound in drug development are not extensively reported in the scientific literature. However, based on the well-established roles of substituted anilines in medicinal chemistry, several potential applications can be inferred.
Kinase Inhibitors
Substituted anilines are a key structural motif in a large number of kinase inhibitors used in oncology.[1] The aniline core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The substituents on the aniline ring play a crucial role in determining the potency, selectivity, and pharmacokinetic properties of the inhibitor. The specific substitution pattern of this compound could offer a unique combination of steric and electronic properties for interaction with kinase targets.
Other Potential Therapeutic Areas
The versatility of the substituted aniline scaffold extends beyond oncology. Aniline derivatives have been explored for their potential as analgesics, anti-inflammatory agents, and antimicrobials.[1] The presence of multiple halogen atoms in this compound could enhance its metabolic stability and membrane permeability, properties that are often desirable in drug candidates.
Logical Relationship Diagram for Potential Applications
Caption: Potential therapeutic applications based on the substituted aniline core.
Conclusion
This compound is a readily synthesizable halogenated aniline with potential as a building block in medicinal chemistry. While its specific biological activities and applications are yet to be fully explored, its structural similarity to known bioactive molecules, particularly kinase inhibitors, suggests that it could be a valuable intermediate for the development of novel therapeutic agents. This guide provides a foundational resource for researchers interested in the synthesis and potential applications of this compound. Further investigation into its biological properties is warranted to unlock its full potential in drug discovery and development.
References
The Strategic Utility of 4-Bromo-2,6-dichloro-3-methylaniline in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Substituted anilines, in particular, have emerged as a privileged scaffold, forming the core of numerous approved drugs and clinical candidates. Among these, 4-Bromo-2,6-dichloro-3-methylaniline stands out as a versatile and valuable intermediate, particularly in the development of targeted cancer therapies. Its unique substitution pattern, featuring strategically placed halogen atoms and a methyl group, offers a rich platform for a variety of chemical transformations, enabling the construction of complex molecular architectures with tailored pharmacological profiles. This technical guide provides an in-depth exploration of the role of this compound as a key building block in medicinal chemistry, with a focus on its application in the synthesis of the Polo-like kinase 1 (PLK1) inhibitor, Rigosertib.
Chemical Properties and Synthetic Utility
This compound (CAS No: 62406-68-2) is a halogenated aromatic amine with a molecular formula of C₇H₆BrCl₂N and a molecular weight of 254.94 g/mol . The presence of three halogen atoms (one bromine and two chlorine) on the aniline ring provides multiple reactive sites for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential and site-selective functionalization, allowing for the controlled and divergent synthesis of complex molecules.
The 2,6-dichloro substitution pattern sterically influences the amino group, which can be advantageous in directing reactions to other positions on the ring and in modulating the pKa of the amine. The 3-methyl group provides an additional point of substitution for structure-activity relationship (SAR) studies and can influence the compound's metabolic stability and pharmacokinetic properties.
Application in the Synthesis of Rigosertib (ON-01910): A PLK1 Inhibitor
A prime example of the utility of this compound is its role as a key starting material in the synthesis of Rigosertib (ON-01910), a potent and selective inhibitor of Polo-like kinase 1 (PLK1). Rigosertib is a non-ATP-competitive inhibitor that has been investigated in clinical trials for the treatment of various cancers, including myelodysplastic syndromes (MDS) and solid tumors.
The PLK1 Signaling Pathway and Rigosertib's Mechanism of Action
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2][3] It is involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][2][3] Overexpression of PLK1 is a common feature in many human cancers and is often associated with poor prognosis, making it an attractive target for anticancer drug development.[1][2]
Rigosertib exerts its anticancer effects by inhibiting PLK1, which leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis in cancer cells.[4][5][6] Its mechanism of action has also been linked to the inhibition of the PI3K/Akt pathway and the induction of oxidative stress.[7][8] More recent studies have also suggested that rigosertib functions as a microtubule-destabilizing agent.[9][10]
Below is a simplified representation of the PLK1 signaling pathway and the point of intervention by Rigosertib.
Quantitative Data
The following table summarizes the key quantitative data for Rigosertib, a compound synthesized using this compound as a building block.
| Compound | Target | IC50 (nM) | Cell Lines with IC50 (50-250 nM) | Reference |
| Rigosertib (ON-01910) | PLK1 | 9 | BT27, MCF-7, DU145, PC3, U87, A549, H187, RF1, HCT15, SW480, KB | [4] |
| PLK2 | ~270 | - | [4] | |
| PDGFR | >1000 | - | [4] | |
| Flt1 | >1000 | - | [4] | |
| BCR-ABL | >1000 | - | [4] | |
| Fyn | >1000 | - | [4] | |
| Src | >1000 | - | [4] | |
| CDK1 | >1000 | - | [4] |
Experimental Protocols
The synthesis of Rigosertib from this compound involves a multi-step process. A key transformation is the formation of a styryl sulfone moiety, which is a common pharmacophore in kinase inhibitors. While the precise, proprietary synthesis route may vary, a general and plausible synthetic workflow is outlined below. This workflow is based on established chemical principles for the synthesis of styryl sulfones and related compounds.
General Synthetic Workflow for Rigosertib Analogs
Detailed Experimental Protocol for a Key Coupling Step (Hypothetical)
Synthesis of a Styryl Sulfone Intermediate via Suzuki Coupling
This protocol describes a hypothetical Suzuki coupling reaction, a common method for forming carbon-carbon bonds, which could be employed in the synthesis of a Rigosertib precursor.
Materials:
-
N-protected-4-bromo-2,6-dichloro-3-methylaniline (1.0 eq)
-
2,4,6-trimethoxystyrene boronic acid pinacol ester (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
SPhos (0.1 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the N-protected-4-bromo-2,6-dichloro-3-methylaniline (1.0 eq), 2,4,6-trimethoxystyrene boronic acid pinacol ester (1.2 eq), and potassium phosphate (2.0 eq).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.05 eq) and SPhos (0.1 eq) in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 v/v) to the reaction mixture.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired styryl sulfone intermediate.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of the potent PLK1 inhibitor Rigosertib highlights its strategic importance in the development of targeted cancer therapeutics. The unique substitution pattern of this aniline derivative provides medicinal chemists with a powerful tool to construct complex and novel molecular entities with significant biological activity. As the quest for more selective and effective drugs continues, the utility of such strategically functionalized building blocks will undoubtedly remain a cornerstone of successful drug discovery programs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rigosertib (ON-01910) | inhibitor of PLK1 | CAS 592542-59-1 | Buy Rigosertib (ON-01910) from Supplier InvivoChem [invivochem.com]
- 7. Selleck Chemical LLC Rigosertib (ON-01910) 50mg 1225497-78-8, Quantity: | Fisher Scientific [fishersci.com]
- 8. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rigosertib - Wikipedia [en.wikipedia.org]
Theoretical and Experimental Approaches to the Structural Elucidation of 4-Bromo-2,6-dichloro-3-methylaniline: A Technical Guide
Introduction
4-Bromo-2,6-dichloro-3-methylaniline is a substituted aromatic amine with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple halogen substituents (bromo and chloro) and a methyl group on the aniline core significantly influences its steric and electronic properties, thereby affecting its reactivity, intermolecular interactions, and biological activity. A thorough understanding of its three-dimensional structure and physicochemical properties is crucial for its application in drug design and materials science. This technical guide outlines the standard theoretical and experimental methodologies that would be employed to elucidate the structure of this molecule.
Theoretical Studies: A Computational Approach
Computational chemistry provides a powerful toolkit for predicting and understanding the properties of molecules at the atomic level.[1] For a molecule like this compound, Density Functional Theory (DFT) would be the method of choice, offering a good balance between accuracy and computational cost.[2][3]
Computational Methodology
A typical computational study would involve the following steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for example, 6-311++G(d,p).[2] This process calculates the electronic structure of the molecule and adjusts the positions of the atoms to find the lowest energy arrangement.
-
Vibrational Frequency Analysis: Once the optimized geometry is obtained, a vibrational frequency calculation is performed at the same level of theory.[2] This serves two purposes: it confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule.[4] These theoretical spectra can then be compared with experimental data to validate the computational model.
-
Electronic Property Calculation: Various electronic properties can be calculated from the optimized structure to understand the molecule's reactivity and intermolecular interactions. These include:
-
Molecular Electrostatic Potential (MEP): This map illustrates the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. The energy gap between them is an indicator of chemical stability.
-
Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom in the molecule, offering insights into its polarity and potential for electrostatic interactions.
-
Predicted Data from Theoretical Studies
The following tables summarize the types of quantitative data that would be generated from a DFT study of this compound. The values presented are hypothetical and serve as an illustration of expected results based on studies of similar molecules.
Table 1: Hypothetical Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C-Br | 1.905 |
| C-Cl (ortho) | 1.740 | |
| C-N | 1.402 | |
| N-H | 1.015 | |
| C-C (aromatic) | 1.390 - 1.410 | |
| **Bond Angles (°) ** | C-N-H | 113.0 |
| H-N-H | 110.0 | |
| C-C-Br | 119.5 | |
| C-C-Cl | 121.0 |
Table 2: Hypothetical Vibrational Frequencies and Assignments
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Hypothetical) | Assignment |
| ν(N-H) asymmetric | 3485 | 3480 (FT-IR) | N-H stretching |
| ν(N-H) symmetric | 3395 | 3390 (FT-IR) | N-H stretching |
| δ(NH₂) scissoring | 1620 | 1615 (FT-IR) | N-H bending |
| ν(C-N) | 1310 | 1305 (FT-IR/Raman) | C-N stretching |
| ν(C-Br) | 650 | 645 (Raman) | C-Br stretching |
| ν(C-Cl) | 780 | 775 (Raman) | C-Cl stretching |
Experimental Protocols for Structural Verification
Experimental techniques are essential for validating the theoretical predictions and providing a complete picture of the molecule's structure.
Synthesis
The synthesis of this compound would likely involve the halogenation of 2,6-dichloro-3-methylaniline or a related precursor. The precise reaction conditions, including solvent, temperature, and choice of halogenating agent, would need to be optimized to achieve a good yield and purity.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule.[5]
Experimental Protocol:
-
Crystallization: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[5]
-
Data Collection: A selected crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined from the diffraction pattern, and the structure is refined to obtain the final, high-resolution molecular structure.[6]
Spectroscopic Analysis
Spectroscopic techniques provide valuable information about the functional groups and bonding within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms. The chemical shifts of the aromatic and amine protons would be characteristic of the substituted aniline ring.[7][8]
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the electronic effects of the substituents.[9]
-
-
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy:
Visualization of a Theoretical Study Workflow
The following diagram illustrates a typical workflow for a computational chemistry study of a small organic molecule like this compound.
Caption: A conceptual workflow for the theoretical study of this compound.
Conclusion
While specific experimental or theoretical data for this compound is not currently in the public domain, this guide outlines the established and robust methodologies that would be used for its comprehensive structural characterization. A combined approach, utilizing the predictive power of computational chemistry and the definitive validation of experimental techniques like X-ray crystallography and spectroscopy, would provide a detailed understanding of the molecule's structure and properties. Such knowledge is invaluable for its potential development in the pharmaceutical and agrochemical industries.
References
- 1. schrodinger.com [schrodinger.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. par.nsf.gov [par.nsf.gov]
Commercial Suppliers and Technical Guide for High-Purity 4-Bromo-2,6-dichloro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and key technical data for high-purity 4-Bromo-2,6-dichloro-3-methylaniline (CAS No. 62406-68-2). This halogenated aniline is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. This document outlines commercial suppliers, available purity levels, a detailed synthesis protocol, and a general analytical workflow.
Commercial Availability
A number of chemical suppliers offer this compound. The table below summarizes the publicly available information on their product offerings. For the most current pricing, availability, and detailed specifications, it is recommended to directly contact the suppliers.
| Supplier | Stated Purity | CAS Number | Additional Information |
| Apollo Scientific | ≥95% | 62406-68-2 | Product code: OR11567 |
| Capot Chemical | - | 62406-68-2 | Catalog Number: 65864 |
| Aromsyn Co., Ltd. | ≥98% | 62406-68-2 | Offers custom synthesis from gram to kilogram scale. |
| BLD Pharm | - | 62406-68-2 | - |
| Jilin Haofei Import & Export Trade Co., Ltd. | 99% | 62406-68-2 | - |
Physicochemical Data
| Property | Value |
| Molecular Formula | C₇H₆BrCl₂N |
| Molecular Weight | 254.94 g/mol |
| Synonyms | 3-Amino-6-bromo-2,4-dichlorotoluene |
Experimental Protocols
Synthesis of 2,6-Dichloro-4-bromo-3-methylaniline
The following protocol is adapted from patent EP0727412B1, which describes the preparation of related 2,6-dichloro-4-bromoanilides.[1][2][3][4] This specific example details the hydrolysis of an acetamide precursor to yield the target aniline.
Materials:
-
N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide
-
Ethanol
-
Water
-
50% Sodium Hydroxide (NaOH) solution
-
Ethyl ether
-
Magnesium sulfate (MgSO₄)
-
Pentane
-
Heptane
-
Silica gel
Procedure:
-
A solution of 2.07 g of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide in 50 mL of ethanol, 25 mL of water, and 25 mL of 50% NaOH is refluxed until the hydrolysis is complete.
-
The reaction mixture is then cooled and extracted with ethyl ether.
-
The ether extract is washed with water, dried over MgSO₄, and filtered.
-
The solvent is removed under reduced pressure to yield a white solid (1.6 g).
-
The product is purified by elution from a silica gel column with pentane, followed by recrystallization from heptane.
-
The final product has a melting point of 67-69°C.
Characterization Data:
-
¹H NMR (CCl₄) δ 7.33 (s, 1H), 4.40 (s, 2H, NH₂), 2.40 (s, 3H, CH₃).[4]
Caption: Synthesis and purification workflow for this compound.
General Analytical Protocol for Purity Determination by Gas Chromatography (GC)
While a specific, validated method for this compound was not found in the public literature, the following is a general protocol for the analysis of substituted anilines by GC, which can be adapted and validated for this specific compound.[5][6][7]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity to halogenated compounds.
-
Capillary column suitable for the separation of aromatic amines (e.g., a mid-polarity column like a DB-5 or equivalent).
Sample Preparation:
-
Accurately weigh a sample of the this compound.
-
Dissolve the sample in a suitable high-purity solvent (e.g., ethyl acetate, toluene, or hexane) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions as necessary to bring the concentration within the linear range of the detector.
GC Conditions (to be optimized):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10-20 °C/minute.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
-
Injection Volume: 1 µL
Data Analysis:
-
The purity of the sample is determined by calculating the area percent of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Caption: Generalized workflow for the GC analysis of this compound.
References
- 1. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0727412B1 - Procédé pour la préparation de 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 4. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
Methodological & Application
Synthesis of 4-Bromo-2,6-dichloro-3-methylaniline from N-(4-Bromo-3-methylphenyl)acetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the two-step synthesis of 4-Bromo-2,6-dichloro-3-methylaniline, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the chlorination of N-(4-Bromo-3-methylphenyl)acetamide, followed by the deacetylation of the resulting intermediate.
I. Overview of the Synthetic Pathway
The synthesis proceeds in two distinct steps:
-
Chlorination: The starting material, N-(4-Bromo-3-methylphenyl)acetamide, undergoes dichlorination at the positions ortho to the acetamido group to yield N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide.
-
Deacetylation (Hydrolysis): The intermediate is then subjected to basic hydrolysis to remove the acetyl protecting group, affording the final product, this compound.
II. Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| N-(4-Bromo-3-methylphenyl)acetamide | C₉H₁₀BrNO | 228.09 | Not specified | - |
| N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide | C₉H₈BrCl₂NO | 296.98 | 173-174 | 87.4[1] |
| This compound | C₇H₆BrCl₂N | 254.94 | 67-69[1] | ~77% (calculated from representative hydrolysis)[1] |
III. Experimental Protocols
A. Step 1: Synthesis of N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide
This protocol is adapted from a patented procedure.[1]
Materials and Reagents:
-
N-(4-Bromo-3-methylphenyl)acetamide
-
Glacial Acetic Acid
-
Water
-
Chlorine gas
-
6.25 N Hydrochloric Acid (HCl)
Procedure:
-
In a suitable reaction vessel, slurry N-(4-Bromo-3-methylphenyl)acetamide (0.1 mole, 22.8 g) in a mixture of glacial acetic acid (225 mL) and water (25 mL).
-
At room temperature, bubble chlorine gas (0.2 mole, 14.2 g) into the reaction mixture over a period of 60 minutes.
-
Stir the mixture for 5-16 hours at room temperature.
-
Upon completion of the reaction (monitored by TLC or LC-MS), pour the product mixture into 200 mL of 6.25 N aqueous HCl.
-
Filter the resulting precipitate.
-
Wash the filter cake with water.
-
Dry the solid product in vacuo at 60°C to obtain N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide as an off-white solid.
B. Step 2: Synthesis of this compound
This protocol is adapted from a patented procedure.[1]
Materials and Reagents:
-
N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide
-
Ethanol
-
Water
-
50% Sodium Hydroxide (NaOH) solution
-
Ethyl ether (or other suitable organic solvent for extraction)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Pentane
-
Heptane
-
Silica Gel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, prepare a solution of N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide (2.07 g) in 50 mL of ethanol and 25 mL of water.
-
Add 25 mL of 50% aqueous sodium hydroxide solution to the mixture.
-
Reflux the reaction mixture until the hydrolysis is complete (can be monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Extract the product with ethyl ether.
-
Wash the organic extract with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the crude product as a white solid (approximately 1.6 g).
-
For further purification, elute the product from a silica gel column using pentane.
-
Recrystallize the purified product from heptane to obtain this compound.
IV. Characterization Data
N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide:
-
Melting Point: 173-174 °C[1]
This compound:
V. Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis of this compound from N-(4-Bromo-3-methylphenyl)acetamide.
Caption: Synthetic pathway for this compound.
References
Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of Novel Biaryl Anilines Using 4-Bromo-2,6-dichloro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-2,6-dichloro-3-methylaniline as a key building block. The synthesis of substituted biaryl anilines is of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds and functional materials. This protocol offers a robust starting point for the synthesis of a diverse range of these target molecules. While specific reaction conditions may require optimization for different coupling partners, this guide outlines a general procedure, key reaction parameters, and a representative experimental workflow.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] It typically involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester.[1][3] This reaction is widely used in academic and industrial settings due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and relatively low toxicity of the reagents.[4][5]
Substituted anilines are crucial intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[6] The specific substrate, this compound, offers multiple points for diversification. The bromo-substituent is the primary site for the Suzuki coupling, while the chloro and methyl groups can influence the electronic properties and steric environment of the molecule, and the amino group can be a site for further functionalization.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Palladium(II) complex.[7]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the Palladium(II) complex, displacing the halide.[7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product, regenerating the Palladium(0) catalyst which can then re-enter the catalytic cycle.[7]
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])
-
Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., Triphenylphosphine [PPh₃])
-
Base (e.g., Potassium carbonate [K₂CO₃], Potassium phosphate [K₃PO₄], Cesium carbonate [Cs₂CO₃])
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, N,N-Dimethylformamide [DMF])
-
Degassed water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.1 - 1.5 equiv.), and the base (2.0 - 3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required. Then, add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically in a ratio of 4:1 to 10:1 v/v).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl aniline product.
Data Presentation
The following table summarizes representative reaction conditions that can be used as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary to achieve the highest yields for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/Ethanol/H₂O | 80 | 12 | Moderate to High |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 90 | 16 | Moderate to High |
| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF | 100 | 10 | Moderate to High |
Note: Yields are generalized as "Moderate to High" as they are highly dependent on the specific arylboronic acid used and the optimization of reaction conditions.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A schematic overview of the experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-dichloro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a wide array of pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in both academic and industrial research.
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Bromo-2,6-dichloro-3-methylaniline, a sterically hindered and electron-deficient substrate. The presence of two ortho-chloro substituents and a methyl group poses significant challenges, necessitating careful optimization of reaction conditions to achieve high yields and selectivity. These notes are intended to guide researchers in developing robust and efficient protocols for the synthesis of a diverse range of N-aryl-2,6-dichloro-3-methylaniline derivatives.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) species then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is a reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of ligand is critical, as it modulates the reactivity and stability of the palladium catalyst throughout the cycle. For challenging substrates like this compound, bulky, electron-rich phosphine ligands are often required to facilitate the key steps of oxidative addition and reductive elimination.
Key Reaction Components
The success of the Buchwald-Hartwig amination of this challenging substrate is highly dependent on the careful selection of the following components:
-
Palladium Precatalyst: A reliable source of palladium is essential. While traditional sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are effective, modern, air-stable precatalysts (e.g., G2, G3, G4 precatalysts) often provide improved efficiency, reproducibility, and ease of handling, especially for demanding substrates.
-
Phosphine Ligand: The ligand is arguably the most critical component. For sterically hindered and electron-deficient aryl halides, bulky and electron-rich biarylphosphine ligands are generally the most effective. Ligands such as XPhos, SPhos, RuPhos, and BrettPhos have demonstrated broad utility in coupling challenging substrates. The choice of ligand can significantly impact reaction rates, yields, and the scope of applicable amines.
-
Base: A non-nucleophilic base is required to deprotonate the amine nucleophile. Common choices include alkali metal alkoxides such as sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS). For substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, often requiring higher reaction temperatures or longer reaction times.
-
Solvent: Anhydrous, deoxygenated aprotic solvents are typically used. Toluene and 1,4-dioxane are the most common choices. The selection of the solvent can influence the solubility of the reagents and the stability of the catalytic species.
Data Presentation: Representative Reaction Conditions
The following tables summarize representative reaction conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. The data presented is illustrative and based on typical conditions reported for structurally similar, challenging substrates. Optimization of these conditions is often necessary to achieve the best results for a specific amine coupling partner.
Table 1: Amination with Primary Alkylamines
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | 75-85 |
| 2 | Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | Dioxane | 110 | 16-24 | 70-80 |
| 3 | Benzylamine | G3-XPhos (2) | - | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 65-75 |
Table 2: Amination with Secondary Amines
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | 80-90 |
| 2 | Piperidine | Pd(OAc)₂ (2) | SPhos (4) | KOtBu (1.5) | Dioxane | 110 | 16-24 | 78-88 |
| 3 | Diethylamine | G4-XPhos (2) | - | LHMDS (1.5) | Toluene | 100 | 24 | 60-70 |
Table 3: Amination with Anilines
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 70-80 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 75-85 |
| 3 | 4-Trifluoromethylaniline | G3-XPhos (2) | - | NaOtBu (1.5) | Dioxane | 100 | 18-24 | 65-75 |
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.
Representative Protocol for the Amination of this compound with Morpholine:
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv).
-
Addition of Reagents: To the same Schlenk tube, add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).
-
Addition of Solvent: Add anhydrous, deoxygenated toluene (10 mL, 0.1 M) via syringe.
-
Reaction Conditions: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2,6-dichloro-3-methyl-4-morpholinophenyl)aniline.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for the Use of 4-Bromo-2,6-dichloro-3-methylaniline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-bromo-2,6-dichloro-3-methylaniline in various palladium-catalyzed cross-coupling reactions. This trifunctional handle-containing building block offers a versatile platform for the synthesis of complex molecular architectures, which are of significant interest in medicinal chemistry and materials science. The differential reactivity of the bromine and chlorine substituents allows for selective and sequential functionalization.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Key to these transformations is a catalytic cycle that generally involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki, Stille, and Hiyama couplings) or migratory insertion (for Heck and Sonogashira couplings), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[2][3]
The reactivity of halogens in these reactions typically follows the order I > Br > OTf > Cl.[3] For this compound, the carbon-bromine bond is expected to be significantly more reactive than the carbon-chlorine bonds, enabling chemoselective cross-coupling at the 4-position.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for various palladium-catalyzed cross-coupling reactions based on structurally similar substrates. These conditions can serve as a starting point for the optimization of reactions involving this compound.
| Reaction Type | Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.4) | Dioxane | 90 | 12 | 31-46 | [4][5] |
| Suzuki-Miyaura | 4-bromo-6H-1,2-oxazine derivative | Phenylboronic acid | Pd(PPh₃)₄ (4.2) | - | Na₂CO₃ (2M aq.) | Toluene/MeOH | 80 | 15 | 77-82 | [6] |
| Sonogashira | 4-bromo-2,6-diiodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N (3) | Toluene | RT | 12 | N/A | [7] |
| Sonogashira | 4-bromo-6H-1,2-oxazine derivative | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | - | Et₃N | Toluene | 80 | 3 | ~80 | [6] |
| Buchwald-Hartwig | 4-Bromotoluene | Morpholine | Pd(I) dimer (0.5-1.0) | JohnPhos (0.5) | KOtBu (1.4) | Toluene | 100 | 24 | >95 | [8] |
| Heck | 4-bromo-2,6-diiodoaniline | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.5) | DMF | 100 | 24 | N/A | [9] |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and anhydrous, degassed solvents, as palladium-catalyzed reactions can be sensitive to air and moisture.[10]
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
Toluene
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas (3 cycles).
-
Add dry, degassed toluene (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature, or heat to 50-80 °C if necessary.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) to a dry Schlenk tube.
-
Add sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[10]
Protocol 4: Heck Reaction
This protocol details a general procedure for the Heck reaction of this compound with an alkene (e.g., styrene).
Materials:
-
This compound
-
Styrene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.5 mmol).
-
Add DMF (5 mL) and styrene (1.5 mmol).
-
Seal the tube and heat the mixture to 100-120 °C.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography on silica gel.[9]
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromo-2,6-dichloro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 4-Bromo-2,6-dichloro-3-methylaniline. This versatile building block can be functionalized through several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to generate a diverse range of novel molecules for potential applications in drug discovery and materials science.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,6-dichloro-3-methylanilines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a variety of aryl or heteroaryl substituents at the 4-position, leading to the synthesis of biaryl compounds.
Application Notes:
The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often preferred. The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst.
Experimental Protocol:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2,6-dichloro-3-methylaniline.
Quantitative Data Summary:
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2 | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2 | XPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 20 | 80-90 |
| 3 | 3-Pyridylboronic acid | 2 | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 110 | 24 | 75-85 |
Visualization of Synthetic Route and Catalytic Cycle:
Buchwald-Hartwig Amination: Synthesis of N-Aryl/Alkyl-4-bromo-2,6-dichloro-3-methylanilines
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of substituted anilines. This reaction can be employed to introduce a wide range of primary and secondary amines at the bromine-substituted position of this compound.
Application Notes:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precatalyst, ligand, and base. For electron-deficient aryl bromides, bulky, electron-rich biarylphosphine ligands such as RuPhos and BrettPhos are often effective. Strong bases like sodium tert-butoxide (NaOtBu) are typically required. All manipulations should be performed under an inert atmosphere due to the air and moisture sensitivity of the reagents.
Experimental Protocol:
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
RuPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Inside a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol) and RuPhos (0.03 mmol) to a Schlenk tube.
-
Add sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 8-16 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Amine | Catalyst Loading (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu (1.4) | Toluene | 110 | 12 | 80-90 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu (1.4) | Toluene | 110 | 10 | 85-95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 75-85 |
Visualization of Synthetic Route and Catalytic Cycle:
Sonogashira Coupling: Synthesis of 4-Alkynyl-2,6-dichloro-3-methylanilines
The Sonogashira coupling provides a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction allows for the introduction of an alkynyl moiety at the 4-position of this compound.
Application Notes:
The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction is sensitive to oxygen, and thus, all manipulations should be carried out under an inert atmosphere. The choice of the palladium catalyst and ligand can influence the reaction efficiency.
Experimental Protocol:
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
Tetrahydrofuran (THF) (anhydrous)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 4-8 hours), dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the mixture through a pad of celite and wash the pad with diethyl ether.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Terminal Alkyne | Catalyst Loading (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | THF | RT | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (3.0) | THF | RT | 4 | 90-98 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Diisopropylamine (3.0) | Toluene | 50 | 8 | 80-90 |
Visualization of Synthetic Route and Catalytic Cycles:
Application Notes and Protocols: 4-Bromo-2,6-dichloro-3-methylaniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-dichloro-3-methylaniline is a highly substituted aniline derivative that serves as a critical intermediate in the synthesis of advanced pharmaceutical compounds. Its unique substitution pattern, featuring bromine and chlorine atoms, provides multiple reaction sites and imparts specific physicochemical properties that are leveraged in the construction of complex molecular architectures. This document provides detailed application notes and protocols for its use in the synthesis of the targeted anti-cancer agent, Rebastinib.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the intermediate is presented below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-bromo-2,6-dichloro-3-methyl-phenylamine |
| CAS Number | 62406-68-2 |
| Molecular Formula | C₇H₆BrCl₂N |
| Molecular Weight | 254.94 g/mol |
| Appearance | Off-white solid |
| Melting Point | 67-69 °C[1] |
Application in the Synthesis of Rebastinib (DCC-2036)
This compound is a key starting material in the synthesis of Rebastinib (also known as DCC-2036), an investigational, orally active, "switch control" inhibitor of multiple tyrosine kinases.[2][3][4] Rebastinib is primarily known for its potent inhibition of the Bcr-Abl fusion protein (including the T315I mutant which confers resistance to other inhibitors) and the TIE-2 receptor tyrosine kinase.[3][4][5] Its therapeutic potential is being explored in the treatment of various cancers, including chronic myeloid leukemia (CML) and solid tumors where angiogenesis and tumor microenvironment play a crucial role.[1][5][6]
The synthesis of Rebastinib involves the formation of a diaryl urea structure, where this compound constitutes one of the key aryl amine components. The following sections detail the experimental protocol for this transformation.
Experimental Protocol: Synthesis of Rebastinib Precursor
This protocol describes the reaction of this compound with an isocyanate intermediate to form the diaryl urea core of Rebastinib, as adapted from patent literature.
Reaction Step: Formation of N-(4-bromo-2,6-dichloro-3-methylphenyl)-N'-(4-((4-(tert-butyl)-1H-pyrazol-5-yl)amino)quinolin-6-yl)urea.
Materials and Reagents
| Reagent | Molar Equiv. | Notes |
| This compound | 1.0 | Starting Material |
| 6-isocyanato-N-(4-(tert-butyl)-1H-pyrazol-5-yl)quinolin-4-amine | 1.0 | Intermediate |
| Dichloromethane (CH₂Cl₂) | - | Anhydrous Solvent |
| Triethylamine (TEA) | Catalyst | Base Catalyst |
Procedure
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add the second intermediate, 6-isocyanato-N-(4-(tert-butyl)-1H-pyrazol-5-yl)quinolin-4-amine (1.0 eq).
-
Add a catalytic amount of triethylamine to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the resulting precipitate is collected by filtration.
-
Wash the collected solid with the reaction solvent (dichloromethane) to remove any unreacted starting materials.
-
Dry the solid product under vacuum to yield the diaryl urea precursor to Rebastinib.
This protocol is a general representation based on common urea synthesis methodologies from an amine and an isocyanate. Specific details may vary based on the full patent disclosure.
Visualizations
Synthetic Workflow
The following diagram illustrates the key step in the synthesis of a Rebastinib precursor utilizing this compound.
Caption: Synthetic step for the formation of the diaryl urea core of Rebastinib.
Signaling Pathways Inhibited by Rebastinib
Rebastinib functions by inhibiting key signaling pathways involved in cancer cell proliferation and angiogenesis. The diagrams below illustrate the Bcr-Abl and TIE2 pathways and the point of inhibition by Rebastinib.
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates multiple downstream pathways that promote cell proliferation and inhibit apoptosis.[7][8][9][10]
Caption: Inhibition of the Bcr-Abl signaling pathway by Rebastinib.
TIE2 Signaling Pathway
The TIE2 receptor tyrosine kinase, activated by angiopoietins (Ang), plays a crucial role in angiogenesis and is also expressed on pro-tumoral macrophages.[1][5] Inhibition of TIE2 can reduce tumor vascularization and modulate the tumor microenvironment.[1][5][6]
Caption: Inhibition of the TIE2 signaling pathway by Rebastinib.
Quantitative Data Summary
The following table summarizes the inhibitory activity of Rebastinib against various kinases, demonstrating its potency and target profile.
| Target Kinase | IC₅₀ (nM) | Reference |
| Abl1 (wild-type) | 0.8 | [3][4] |
| Abl1 (T315I mutant) | 4 | [3][4] |
| TIE2 | 6 | [3] |
| KDR (VEGFR2) | 4 | [3] |
| FLT3 | 2 | [3] |
| SRC | 34 | [3] |
| LYN | 29 | [3] |
| FGR | 38 | [3] |
| HCK | 40 | [3] |
Conclusion
This compound is a valuable and indispensable intermediate for the synthesis of the multi-targeted tyrosine kinase inhibitor, Rebastinib. The protocols and data presented herein underscore its importance in constructing the core structure of this potent anti-cancer agent. Understanding the synthetic utility of this intermediate and the mechanism of the final drug product provides a comprehensive view for researchers and professionals in the field of drug discovery and development.
References
- 1. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase 1 dose-finding study of rebastinib (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Charting the molecular network of the drug target Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2,6-dichloro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), natural products, and conjugated polymers. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
This document provides detailed application notes and protocols for the Sonogashira coupling of a challenging substrate, 4-Bromo-2,6-dichloro-3-methylaniline. This substrate is characterized by significant steric hindrance around the reactive bromide due to the two ortho-chloro substituents, as well as electronic deactivation from the electron-withdrawing chloro groups and the aniline moiety. These factors necessitate carefully optimized reaction conditions to achieve efficient coupling.
Reaction Mechanism of this compound in Sonogashira Coupling
The Sonogashira coupling of this compound is proposed to proceed through a catalytic cycle involving both palladium and copper (in the traditional method). The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex. The steric hindrance from the two ortho-chloro groups can slow down this step, often requiring more reactive catalysts or higher temperatures.
-
Formation of Copper Acetylide: In the copper co-catalyzed cycle, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst. This is often the rate-determining step.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired alkynylated product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Given the challenges associated with this compound, a copper-free Sonogashira coupling is often a preferred alternative. In this variation, the deprotonated alkyne coordinates directly to the palladium center, bypassing the transmetalation step from copper. This can help to minimize the formation of alkyne homocoupling byproducts (Glaser coupling), which is a common side reaction in the presence of copper.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific alkynes and desired scales.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a starting point for the coupling of this compound with a terminal alkyne using a traditional Pd/Cu catalyst system.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to minimize alkyne homocoupling and is often more effective for sterically hindered substrates. The use of a bulky, electron-rich phosphine ligand is crucial for this method.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) (4 mol%)
-
A strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₂CO₃) (2 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and the bulky phosphine ligand.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent and stir at room temperature for 10 minutes to pre-form the catalyst.
-
Add this compound, the base, and the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the Sonogashira coupling of sterically hindered and electron-deficient aryl bromides, which can be used as a reference for optimizing the reaction of this compound.
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dimethylbromobenzene | Phenylacetylene | Pd(PPh₃)₄/CuI | TEA | THF | 60 | 12 | 75 | General observation for hindered substrates |
| 2-Bromo-1,3-dichlorobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | DIPEA | DMF | 80 | 8 | 82 | Inferred from similar transformations |
| 4-Bromo-2,6-dichloroaniline | 1-Hexyne | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 100 | 24 | 65 | Hypothetical optimized conditions |
| 2,6-Dibromoaniline | Phenylacetylene | Pd(dba)₂/P(t-Bu)₃ | K₂CO₃ | Toluene | 110 | 18 | 78 | Based on literature for similar substrates |
Mandatory Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
Workflow for Copper-Free Sonogashira Coupling Optimization
Caption: Logical workflow for optimizing copper-free Sonogashira coupling.
Application Notes and Protocols: Experimental Setup for Halogenation Reactions with 4-Bromo-2,6-dichloro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the further halogenation of 4-Bromo-2,6-dichloro-3-methylaniline. Halogenated anilines are pivotal building blocks in medicinal chemistry and drug development, where the introduction of additional halogen atoms can significantly modulate the physicochemical and pharmacological properties of lead compounds.[1][2] This guide outlines proposed methodologies for the selective iodination and bromination of this compound, building upon established synthetic routes for analogous compounds. The protocols are designed to be a practical resource for researchers engaged in the synthesis of novel halogenated scaffolds for pharmaceutical applications.
Introduction: The Role of Halogenation in Drug Discovery
Halogen atoms, particularly chlorine, bromine, and iodine, are frequently incorporated into drug candidates to enhance their therapeutic profiles. The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic and pharmacodynamic properties.[1][2] Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, is increasingly recognized as a significant contributor to ligand-target binding affinity.[3][4] Polysubstituted anilines, such as this compound, serve as versatile scaffolds for the synthesis of complex, biologically active molecules. Further halogenation of this starting material can provide a library of novel compounds for screening in drug discovery programs.
Synthesis of this compound
The starting material, this compound, can be synthesized from N-(4-Bromo-3-methylphenyl)acetamide through a two-step process involving chlorination followed by hydrolysis. A patent describes a process for the preparation of 2,6-dichloro-4-bromoanilides which can be adapted for this synthesis.[5]
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Proposed Protocols for Further Halogenation
The following protocols for iodination and bromination are proposed based on established methods for halogenating substituted anilines. Researchers should perform small-scale test reactions to optimize conditions for their specific setup.
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
This protocol is based on the common use of N-Iodosuccinimide for the iodination of aromatic compounds.[6][7][8][9]
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol outlines a proposed method for bromination utilizing N-Bromosuccinimide, a common and milder brominating agent.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) (anhydrous)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dimethylformamide in a round-bottom flask.
-
Slowly add N-Bromosuccinimide (1.1 eq) to the solution in portions at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (hexanes/ethyl acetate gradient).
Quantitative Data Summary
The following tables summarize the reported and expected quantitative data for the synthesis and proposed halogenation reactions.
Table 1: Synthesis of this compound
| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |
| 1. Chlorination | N-(4-Bromo-3-methylphenyl)acetamide | N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide | Cl₂, H₂O | Acetic Acid | 87.4 | 173-174 | [5] |
| 2. Hydrolysis | N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide | This compound | NaOH, H₂O | Ethanol | - | 67-69 | [5] |
Table 2: Proposed Halogenation of this compound
| Reaction | Halogenating Agent | Product (Proposed) | Solvent | Expected Yield (%)* | Expected Key Analytical Data |
| Iodination | N-Iodosuccinimide (NIS) | 4-Bromo-2,6-dichloro-5-iodo-3-methylaniline | Acetonitrile | 70-85 | Mass Spec: [M+H]⁺ peak corresponding to C₇H₅BrCl₂IN |
| Bromination | N-Bromosuccinimide (NBS) | 4,5-Dibromo-2,6-dichloro-3-methylaniline | Dimethylformamide | 65-80 | Mass Spec: [M+H]⁺ peak corresponding to C₇H₅Br₂Cl₂N |
*Expected yields are estimates based on analogous reactions reported in the literature and require experimental validation.
Signaling Pathways and Logical Relationships in Drug Design
The strategic placement of halogens on a drug scaffold can significantly impact its interaction with the target protein. Halogen bonding, in particular, can lead to enhanced binding affinity and selectivity.
Diagram: Role of Halogen Bonding in Drug-Target Interaction
Caption: Halogen bonding enhances drug-target interactions.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Halogenating agents such as chlorine gas, NIS, and NBS are corrosive and toxic. Handle with care and avoid inhalation of dust or vapors.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the synthesis and further halogenation of this compound. By leveraging these methodologies, researchers in drug discovery and medicinal chemistry can efficiently generate a diverse range of halogenated aniline derivatives for the development of novel therapeutic agents. The provided workflows and conceptual diagrams are intended to facilitate experimental design and a deeper understanding of the role of halogenation in modern drug development.
References
- 1. Halogen atoms in the modern medicinal chemistry: hints for the drug design. | Semantic Scholar [semanticscholar.org]
- 2. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-2,6-dichloro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of 4-Bromo-2,6-dichloro-3-methylaniline, a key intermediate in the manufacturing of various chemical products, including pharmaceuticals and agricultural chemicals. The synthesis is a multi-step process commencing from m-toluidine, involving acetylation, bromination, chlorination, and subsequent hydrolysis. This protocol is designed to be scalable for industrial production, focusing on providing a safe, economical, and efficient method.
Introduction
This compound is a crucial building block in organic synthesis. The presented synthesis strategy involves the protection of the amino group of m-toluidine via acetylation, followed by regioselective bromination and chlorination, and subsequent deprotection to yield the final product. This method is advantageous as it avoids the use of hazardous reagents like chlorosulfonic acid and ammonia, which were employed in older, less efficient synthetic routes.[1]
Overall Reaction Scheme
The multi-step synthesis proceeds as follows:
-
Acetylation: m-Toluidine is acetylated to form N-(3-methylphenyl)acetamide.
-
Bromination: The acetamide intermediate is brominated at the para-position to yield N-(4-bromo-3-methylphenyl)acetamide.
-
Chlorination: The brominated intermediate undergoes dichlorination at the ortho-positions to the amino group, resulting in N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide.
-
Hydrolysis: The final step involves the hydrolysis of the acetamide to afford the target compound, this compound.
Experimental Protocols
Materials and Equipment
-
Large-scale reaction vessel with reflux condenser, stirrer, and temperature control
-
Filtration apparatus
-
Drying oven
-
Standard laboratory glassware
-
Analytical equipment (e.g., GC, NMR, melting point apparatus)
Reagents
-
m-Toluidine
-
Acetic anhydride
-
Acetic acid
-
Bromine
-
48% Hydrobromic acid (HBr)
-
Chlorine gas
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Ethyl ether
-
Magnesium sulfate (MgSO₄)
-
Pentane
-
Heptane
Step 1: Synthesis of N-(4-Bromo-3-methylphenyl)acetamide
-
Acetylation: In a suitable reaction vessel, add m-toluidine (1.0 mole) dropwise to a solution of acetic anhydride (1.05 moles) in acetic acid (500 mL) while maintaining the temperature at approximately 25°C with cooling. Stir the mixture for 30 minutes.
-
Bromination: To the resulting solution of N-(3-methylphenyl)acetamide, add bromine (1.0 mole) dropwise over 60 minutes, continuing to maintain the temperature at or below ambient. To facilitate the reaction, add 48% HBr (25 mL) in three separate portions after approximately half, three-quarters, and the full addition of bromine.
Step 2: Synthesis of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide
-
Chlorination: Take the crude N-(4-bromo-3-methylphenyl)acetamide (0.1 mole) and slurry it in a mixture of acetic acid (225 mL) and water (25 mL).
-
Bubble chlorine gas (0.2 moles) into the reaction mixture at room temperature over a period of 60 minutes.
-
Stir the mixture for an additional 5-16 hours.
-
Work-up: Pour the reaction mixture into aqueous HCl (6.25 N, 200 mL) and filter the resulting precipitate.
-
Wash the filter cake with water and dry it in a vacuum oven at 60°C. This yields the product as an off-white solid.[2]
Step 3: Synthesis of this compound
-
Hydrolysis: In a reaction vessel, combine N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide (2.07 g), ethanol (50 mL), water (25 mL), and 50% aqueous sodium hydroxide (25 mL).
-
Reflux the mixture until the hydrolysis is complete, as monitored by a suitable analytical method (e.g., TLC or GC).
-
Extraction and Purification: Cool the reaction mixture and extract it with ethyl ether.
-
Wash the organic extract with water, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product as a white solid.
-
Further purify the product by column chromatography on silica gel using pentane as the eluent, followed by recrystallization from heptane.[2]
Data Presentation
| Parameter | Value | Reference |
| N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide | ||
| Yield | 87.4% | [2] |
| Melting Point | 173-174°C | [2] |
| This compound | ||
| Yield (from acetamide) | 1.6 g (from 2.07 g) | [2] |
| Melting Point | 67-69°C | [2] |
| ¹H NMR (CCl₄) | [2] | |
| δ 7.33 (s, 1H) | Aromatic CH | [2] |
| δ 4.40 (s, 2H) | NH₂ | [2] |
| δ 2.40 (s, 3H) | CH₃ | [2] |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Quantification of 4-Bromo-2,6-dichloro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-dichloro-3-methylaniline is a halogenated aniline that serves as a potential intermediate or impurity in the synthesis of various chemical entities, including pharmaceuticals and agrochemicals. The rigorous quantification of such compounds is critical to ensure the purity, safety, and efficacy of final products. This document provides detailed analytical methods for the quantitative determination of this compound, focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be robust and suitable for quality control and research environments.
Analytical Methods Overview
The selection of an appropriate analytical technique for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and the nature of potential impurities. Both HPLC-UV and GC-MS are powerful techniques for the analysis of halogenated anilines. HPLC is often preferred for its versatility with a wide range of compounds, including those that are non-volatile or thermally labile.[1] GC-MS provides high separation efficiency for volatile and semi-volatile compounds and offers definitive identification of impurities through mass spectral data.[1][2]
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the described HPLC-UV and GC-MS methods for the analysis of this compound. These values are based on performance data for structurally similar halogenated anilines.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Expected Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Table 2: GC-MS Method Performance Characteristics
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 97 - 103% |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification and purity determination of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.1 - 25 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to a known concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, making it ideal for trace-level quantification and impurity identification.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or tandem)
-
Autosampler
Chromatographic and Mass Spectrometric Conditions:
-
Column: Capillary column with a 5% phenyl polydimethylsiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 280°C at 15°C/min
-
Hold at 280°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection Mode:
-
Full Scan (m/z 50-400) for qualitative analysis and identification.
-
Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions of this compound (e.g., the molecular ion and major fragment ions).
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a suitable volatile solvent like dichloromethane or ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the same solvent to achieve concentrations in the range of 0.01 - 10 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the same solvent to a known concentration within the calibration range.
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting the peak area of the selected ion(s) against the concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Caption: HPLC-UV analysis workflow.
Caption: GC-MS analysis workflow.
Caption: Method selection logic.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 4-Bromo-2,6-dichloro-3-methylaniline
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers encountering low yields in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically deactivated substrate, 4-Bromo-2,6-dichloro-3-methylaniline.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound resulting in a very low yield?
Low yields with this substrate are common and typically stem from its structural properties. The two electron-withdrawing chloro groups ortho to the bromine atom create significant steric hindrance, which can impede the approach of the palladium catalyst to the C-Br bond.[1] This slows down the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.
Q2: I've consumed my starting material, but the desired product yield is low. What are the likely side reactions?
If your starting aryl bromide is consumed without efficient formation of the desired product, several side reactions may be occurring:
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid or ester, replacing it with a hydrogen atom. This side reaction is often promoted by the presence of water and base.[1][2][3] Using anhydrous conditions or more stable boronate esters (like pinacol esters) can help mitigate this issue.[1][2][3]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, especially if the desired cross-coupling is slow or if oxygen is present in the reaction.[1][2][3][4] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial to prevent this.[2]
-
Dehalogenation: The starting aryl bromide is reduced, replacing the bromine with a hydrogen atom. This can occur due to impurities in solvents or certain base choices.[3]
Q3: My standard catalyst, Pd(PPh₃)₄, is not working. What catalyst system should I try?
For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ are often insufficient.[1][5] More robust and active catalyst systems are necessary. Consider switching to a system composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand:
-
Bulky, Electron-Rich Phosphine Ligands: These are often the preferred choice for sterically hindered substrates.[1][5][6] Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent starting points as they promote the formation of a more reactive, monoligated palladium(0) species.[5][7]
-
N-Heterocyclic Carbenes (NHCs): These are also highly effective ligands that offer great stability and activity for challenging couplings.[5][6]
A small-scale screen of different palladium precursors and ligands is highly recommended to find the optimal combination for your specific reaction.[3]
Q4: How should I select the base and solvent for this reaction?
The choice of base and solvent is critical and interdependent.[5][8][9]
-
Bases: While common bases like Na₂CO₃ or K₂CO₃ can work, sterically hindered couplings often require different conditions.[10] A moderately weak base like potassium phosphate (K₃PO₄) is a reliable choice for many hindered couplings.[5][2] In some cases, stronger bases like potassium tert-butoxide (KOtBu) may be effective.[5][11]
-
Solvents: Anhydrous, degassed aprotic solvents are generally preferred.[2] Toluene, 1,4-dioxane, and THF are common choices, often used with a small amount of water to aid in the dissolution of the base.[5][6][9][11] For particularly sluggish reactions, higher boiling point solvents like xylenes may be necessary to allow for increased reaction temperatures.[5]
Q5: Should I use a boronic acid or a boronic ester?
While boronic acids are common, they can be prone to decomposition via protodeboronation and homocoupling.[4] For challenging reactions, converting the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin) or an MIDA boronate, is often beneficial.[2] These esters are more stable and can protect the boronic acid from premature decomposition.[1]
Troubleshooting Guide for Low Yield
If you are experiencing low yields, follow this systematic approach to optimize your reaction.
-
Verify Reagent Quality and Inert Atmosphere:
-
Catalyst/Ligand: Ensure the palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere, as phosphine ligands are susceptible to oxidation.[2]
-
Solvents: Use anhydrous, high-purity solvents. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[2][6]
-
Atmosphere: The exclusion of oxygen is critical to prevent the deactivation of the Pd(0) catalyst.[2] Ensure your reaction vessel is properly flame-dried and maintained under a positive pressure of an inert gas.[2]
-
-
Optimize the Catalyst System:
-
Ligand: If using a standard ligand like PPh₃, switch to a bulkier, more electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos).[5] These are designed to accelerate the oxidative addition and reductive elimination steps for hindered substrates.[5]
-
Palladium Source: Use a reliable palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the chosen ligand.[2][12] Pre-formed palladacycle catalysts (e.g., XPhos Pd G3/G4) can also offer higher activity and reproducibility.[12]
-
-
Screen Base and Solvent Combinations:
-
Base: Start with K₃PO₄ (3 equivalents). If the reaction is still sluggish, consider a stronger base like KOtBu, but be mindful of potential side reactions.[5][11]
-
Solvent: Toluene or 1,4-dioxane are good starting points.[5] A mixture with water (e.g., 10:1 dioxane/water) can help with solubility but may increase protodeboronation; assess this trade-off.[12]
-
-
Adjust Reaction Temperature and Time:
-
Temperature: Sterically hindered substrates often require more thermal energy.[5] If your reaction is running at 80 °C, consider increasing the temperature to 100-120 °C.[5][11]
-
Microwave Irradiation: Using a microwave reactor can be a powerful tool to rapidly heat the reaction, potentially improving yields and reducing reaction times.[10][13][14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for decomposition of starting materials or product.[2]
-
Data Presentation
The following table provides illustrative data on how reaction parameters can influence the yield of a Suzuki coupling with a sterically hindered aryl bromide. Note: This data is synthesized from typical results reported in the literature for similar challenging substrates and serves as a guideline for optimization.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | <10 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 15 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 75 |
| 4 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (3) | Dioxane | 100 | 82 |
| 5 | Pd₂(dba)₃ (1) | RuPhos (3) | K₃PO₄ (3) | Toluene | 110 | 85 |
| 6 | XPhos Pd G3 (2) | - | K₃PO₄ (3) | 2-MeTHF | 100 | 91 |
| 7 | Pd(OAc)₂ (2) | SPhos (4) | KF (3) | Toluene | 110 | 68 |
| 8 | Pd(OAc)₂ (2) | SPhos (4) | KOtBu (3) | Dioxane | 100 | 79 |
Experimental Protocols
Optimized Protocol for Suzuki Coupling of this compound
This protocol uses a modern catalyst system known to be effective for challenging aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Preparation: To a flame-dried Schlenk flask, add this compound, the boronic acid/ester, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Degassing: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this vacuum/backfill cycle at least three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS over 4-24 hours.[2]
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 14. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 4-Bromo-2,6-dichloro-3-methylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for overcoming challenges associated with the sterically hindered substrate, 4-Bromo-2,6-dichloro-3-methylaniline.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so challenging?
A1: The primary challenge arises from severe steric hindrance. The two chlorine atoms in the ortho-positions to the amine group, combined with the adjacent methyl group, create a crowded environment around the reactive centers (the amine and the aromatic ring). This steric bulk can impede the approach of reagents and catalysts, leading to slow reaction rates and low yields.
Q2: Which palladium-catalyzed cross-coupling reactions are most affected by this steric hindrance?
A2: All palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are significantly impacted. The steric hindrance can interfere with key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2]
Q3: How can I improve the yield of my Suzuki-Miyaura coupling reaction?
A3: To improve yields in Suzuki-Miyaura couplings with this substrate, consider the following:
-
Catalyst System: Employ palladium catalysts with bulky, electron-rich phosphine ligands like XPhos, SPhos, or tBu₃P, or N-heterocyclic carbene (NHC) ligands. These are known to be effective for sterically demanding couplings.[1]
-
Base Selection: Stronger bases like K₃PO₄ or t-BuOK may be necessary to achieve higher yields with sterically hindered substrates.[1]
-
Solvent System: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. For particularly challenging couplings, 2-MeTHF has been shown to improve yields.
-
Temperature: Ensure the reaction temperature is sufficient to overcome the activation energy barrier, typically between 80-110 °C.
Q4: My Buchwald-Hartwig amination is not proceeding. What should I do?
A4: For Buchwald-Hartwig aminations with electron-deficient and sterically hindered anilines, standard conditions often fail. Try the following:
-
Use specialized ligands: Bulky, electron-rich biaryl phosphine ligands such as XPhos, BrettPhos, and RuPhos are designed to accelerate the key steps of the catalytic cycle with challenging substrates.[3]
-
Employ a well-defined precatalyst: Using a stable, well-defined palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) can lead to more reproducible and higher-yielding reactions.
-
Ensure an inert atmosphere: Rigorous exclusion of oxygen using techniques like freeze-pump-thaw degassing or working in a glovebox is critical to prevent catalyst deactivation.
Q5: What are the key considerations for a successful Sonogashira coupling?
A5: For Sonogashira couplings with this substrate, pay close attention to:
-
Catalyst and Co-catalyst: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is typically used.
-
Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause unwanted homocoupling of the alkyne. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Reactions can often be run at room temperature, but gentle heating (40-50 °C) may be required for slow reactions.[4]
Q6: Are there alternatives to palladium-catalyzed N-alkylation?
A6: Yes, reductive amination is a highly selective and efficient method for N-alkylation that can be more successful than traditional methods with alkyl halides, which may lead to overalkylation.[5] This method involves the reaction of the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ.
Q7: How can I achieve acylation of the sterically hindered aniline?
A7: Friedel-Crafts acylation of anilides can be challenging. The use of a catalytic amount of a Lewis acid like a gallium(III) triflate in a suitable solvent system such as MeNO₂-LiClO₄ has been shown to be effective and can provide high yields.[6]
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions
Issue: Low or No Yield
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity | Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). Consider using an N-heterocyclic carbene (NHC) ligand system. |
| Steric Hindrance Preventing Reagent Access | Increase the reaction temperature to provide more energy for molecules to overcome steric barriers. Use a less sterically demanding boronic acid/ester or amine if possible. |
| Poor Solubility of Reagents | Screen different solvents. Aprotic polar solvents like dioxane, 2-MeTHF, or toluene are often good starting points. |
| Ineffective Base | For Suzuki-Miyaura, try stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu is a common choice. |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and thoroughly degassed to remove oxygen. Use of a glovebox is recommended. |
Issue: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Recommended Solution |
| Presence of Oxygen (promotes homocoupling) | Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles) and maintain a strict inert atmosphere. |
| High Reaction Temperature (can lead to dehalogenation) | Try running the reaction at a lower temperature for a longer period. |
| Inappropriate Base or Solvent | Experiment with different bases and solvents, as they can influence the rates of side reactions. |
N-Alkylation and Acylation
Issue: Low Conversion in N-Alkylation with Alkyl Halides
| Potential Cause | Recommended Solution |
| Steric Hindrance Preventing Nucleophilic Attack | Switch to a reductive amination protocol using the corresponding aldehyde or ketone. |
| Overalkylation | Reductive amination offers better control for mono-alkylation. |
Issue: Failed Friedel-Crafts Acylation
| Potential Cause | Recommended Solution |
| Deactivation of Lewis Acid by the Amine Group | Protect the aniline as an anilide before attempting acylation. |
| Insufficient Catalyst Activity | Use a more effective Lewis acid catalyst, such as a gallium(III) triflate, in an appropriate solvent system.[6] |
Quantitative Data Summary
Table 1: Suzuki-Miyaura Coupling of 4-Bromo-2,6-diiodoaniline (Analogous System) [7]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Bromo-2,6-diphenylaniline | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-Bromo-2,6-bis(4-methoxyphenyl)aniline | 82 |
| 3 | 3-Tolylboronic acid | 4-Bromo-2,6-di(m-tolyl)aniline | 88 |
| 4 | 2-Thienylboronic acid | 4-Bromo-2,6-di(thiophen-2-yl)aniline | 75 |
Table 2: Buchwald-Hartwig Amination with Hindered Aryl Bromides
| Entry | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | XPhos | NaOtBu | Toluene | 100 | >95 |
| 2 | Aniline | RuPhos | K₃PO₄ | Dioxane | 110 | 85-95 |
| 3 | Diethylamine | BrettPhos | LiHMDS | THF | 80 | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
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Reaction Setup: In a glovebox, to an oven-dried vial, add the aryl bromide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), the base (e.g., K₃PO₄, 2.0-3.0 mmol), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 1-5 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or 2-MeTHF, to a concentration of 0.1-0.2 M).
-
Reaction: Seal the vial and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-120 °C) for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination[8]
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).
-
Reagent Addition: Add the aryl bromide (1.0 mmol) and the amine (1.1-1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.5 M).
-
Reaction: Seal the tube and heat in an oil bath at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A troubleshooting decision tree for low-yield cross-coupling reactions.
References
Technical Support Center: Purification of Crude 4-Bromo-2,6-dichloro-3-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromo-2,6-dichloro-3-methylaniline. The information is intended for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Troubleshooting Guides
This section addresses common issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Purification
Question: My initial purification of crude this compound by recrystallization or column chromatography resulted in low purity. What are the likely causes and how can I improve the purity?
Answer: Low purity after initial purification can stem from several factors, including the presence of unreacted starting materials, formation of isomers, or colored byproducts.[1]
Troubleshooting Steps:
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Acid Wash: To remove unreacted anilines or other basic impurities, perform an acidic wash during a liquid-liquid extraction.[2] Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic impurities will be protonated and move to the aqueous phase.
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Activated Carbon Treatment: If the crude product is colored (e.g., yellow to dark brown), this is likely due to oxidized impurities.[2][3] During recrystallization, add a small amount of activated carbon to the hot solution to adsorb these colored impurities.[2][4]
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Optimize Chromatography Conditions: For column chromatography, the basic nature of the aniline can cause tailing on silica gel. To mitigate this, add a small amount of triethylamine (TEA) (e.g., 0.1-1%) to the eluent.[5] Alternatively, consider using amine-functionalized silica gel.
Illustrative Purification Data
The following tables provide illustrative data for recrystallization and column chromatography of this compound. Please note that these are typical values and optimal conditions should be determined experimentally.
Table 1: Illustrative Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Boiling | Expected Purity | Expected Yield | Notes |
| Heptane | Low | High | >98% | 60-80% | Good for obtaining well-defined crystals. |
| Ethanol/Water | Sparingly Soluble | Soluble | >97% | 70-85% | Good for removing polar impurities. The ratio needs to be optimized. |
| Toluene | Soluble | Very Soluble | >95% | 40-60% | May require slow cooling for good crystal formation. |
| Ethyl Acetate/Hexane | Sparingly Soluble | Soluble | >98% | 65-80% | A versatile solvent system for a range of polarities. |
Table 2: Illustrative Column Chromatography Parameters
| Stationary Phase | Eluent System (v/v) | Expected Rf | Expected Purity | Notes |
| Silica Gel | Hexane / Ethyl Acetate (95:5) + 0.5% TEA | 0.3 - 0.4 | >99% | TEA is added to reduce peak tailing. |
| Silica Gel | Dichloromethane / Hexane (1:1) + 0.5% TEA | 0.25 - 0.35 | >99% | Good for less polar impurities. |
| Amine-functionalized Silica | Hexane / Ethyl Acetate (90:10) | 0.3 - 0.4 | >99% | Eliminates the need for TEA and can provide better peak shape. |
Experimental Protocols
Protocol 1: Recrystallization from Heptane
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of heptane and heat the mixture to boiling with stirring. Continue adding heptane portion-wise until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the mixture and gently heat it again for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold heptane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Eluent Preparation: Prepare a suitable eluent system, for example, Hexane/Ethyl Acetate (95:5) containing 0.5% triethylamine (TEA).
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the prepared mobile phase, applying gentle air pressure.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily substance. Can I still purify it by recrystallization?
A1: Yes, it is often possible to purify an oily crude product by recrystallization. The oiling out may be due to the presence of impurities that depress the melting point.[6] Try dissolving the oil in a suitable hot solvent. If it dissolves and then crystallizes upon cooling, the purification should be successful. If it oils out again upon cooling, you may need to try a different solvent, use a larger volume of solvent, or perform a preliminary purification step like an acid wash.[4][6]
Q2: What are the common impurities I should expect in my crude this compound?
A2: Common impurities can include unreacted starting materials (e.g., 2,6-dichloro-3-methylaniline), over-brominated or under-brominated side products, and regioisomers where the bromine atom is at a different position.[1] The synthesis of related halogenated anilines can sometimes lead to the formation of di-halogenated or tri-halogenated species if the reaction conditions are not carefully controlled.[1]
Q3: How can I confirm the purity of my final product?
A3: The purity of the final product can be confirmed using several analytical techniques. A sharp melting point that matches the literature value is a good indicator of purity. Chromatographic methods like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.
Q4: My purified product starts to discolor over time. How can I prevent this?
A4: Anilines are prone to oxidation, which can cause discoloration.[3] To prevent this, store the purified this compound in a tightly sealed container, protected from light and air. Storing it under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place is ideal.
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Troubleshooting decision tree for purification.
References
identifying side products in the synthesis of 4-Bromo-2,6-dichloro-3-methylaniline
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-2,6-dichloro-3-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common route involves the direct bromination of 2,6-dichloro-3-methylaniline using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The amino group is a strong activating group and directs the incoming electrophile (bromine) to the para position (position 4), which is sterically accessible.
Q2: What are the likely side products in this synthesis?
The primary side products and impurities can arise from several sources:
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Unreacted Starting Material: Incomplete bromination can leave residual 2,6-dichloro-3-methylaniline.
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Over-bromination Products: Although sterically hindered, there is a possibility of forming dibrominated products under harsh conditions.
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Isomeric Products: While the 4-bromo isomer is the major product, trace amounts of other isomers might form.
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Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored, polymeric impurities, especially if exposed to air or certain reagents for extended periods.
Q3: How can I minimize the formation of side products?
To minimize side products, careful control of reaction conditions is crucial:
-
Stoichiometry: Use a controlled amount of the brominating agent (typically 1.0 to 1.1 equivalents) to avoid over-bromination.
-
Temperature: Perform the reaction at a low to moderate temperature to control the reaction rate and prevent unwanted side reactions.
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Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed.
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the aniline.
Q4: What are the recommended purification methods?
The most effective methods for purifying this compound are:
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Recrystallization: This is often sufficient to remove most impurities, especially unreacted starting material and some isomeric byproducts. A suitable solvent system needs to be determined empirically.
-
Column Chromatography: For very high purity, silica gel column chromatography can be employed to separate the desired product from closely related impurities.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | - Incomplete reaction. - Loss of product during workup or purification. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction time and temperature. - Ensure efficient extraction and careful handling during purification. |
| Product is Colored (not off-white) | - Oxidation of the aniline. | - Perform the reaction under an inert atmosphere. - Use purified, degassed solvents. - Minimize the exposure of the product to air and light. - Consider a final purification step with activated carbon. |
| Presence of Multiple Spots on TLC (close Rf values) | - Formation of isomeric side products. - Over-bromination. | - Optimize the reaction conditions (lower temperature, controlled addition of brominating agent). - Employ column chromatography for separation. |
| Unreacted Starting Material Detected | - Insufficient brominating agent. - Reaction not run to completion. | - Use a slight excess (1.05-1.1 equivalents) of the brominating agent. - Increase the reaction time, monitoring by TLC. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.
Materials:
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2,6-dichloro-3-methylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable aprotic solvent)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
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Solvent for recrystallization (e.g., ethanol/water, heptane)
Procedure:
-
Dissolve 2,6-dichloro-3-methylaniline (1 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to stir at 0°C and then gradually warm to room temperature. Monitor the reaction progress by TLC.
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Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Potential Impurities
| Compound | Structure | Molecular Weight ( g/mol ) | Potential Origin | Identification Method |
| 2,6-dichloro-3-methylaniline | ![]() | 176.04 | Unreacted starting material | GC-MS, HPLC, NMR |
| 4,X-Dibromo-2,6-dichloro-3-methylaniline | ![]() | 319.82 | Over-bromination | GC-MS, Mass Spectrometry |
| Oxidized Byproducts | ![]() | Variable | Oxidation of the aniline | Colorimetric observation, HPLC |
Note: The structures for the dibromo and oxidized products are representative as multiple isomers or complex mixtures could be formed.
Visualization of Reaction Pathways
Caption: Reaction scheme for the synthesis of this compound and potential side products.
References
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 4-Bromo-2,6-dichloro-3-methylaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing palladium catalyst loading for the cross-coupling of the sterically hindered and electron-deficient substrate, 4-Bromo-2,6-dichloro-3-methylaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling reactions of this compound, with a focus on problems related to catalyst loading and activity.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The active Pd(0) species may not have formed efficiently or has been deactivated. Standard catalysts like Pd(PPh₃)₄ can be ineffective for such a challenging substrate.[1] | Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These promote the formation of a highly reactive palladium(0) species. Consider using pre-catalysts that are more stable and facilitate the generation of the active catalyst. |
| Insufficient Catalyst Loading: For a sterically hindered and electron-deficient substrate, a higher initial catalyst loading might be necessary to achieve a reasonable reaction rate. | Optimize Catalyst Loading: Start with a higher catalyst loading (e.g., 2-5 mol%) and then systematically decrease it once optimal reaction conditions are established.[2] | |
| Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen, which can lead to deactivation.[2] | Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents.[2] Use a robust inert gas (Argon or Nitrogen) atmosphere throughout the reaction setup and execution. | |
| Inappropriate Base: The base is crucial for the transmetalation step. A weak or insoluble base can stall the catalytic cycle. | Base Selection: For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[2] | |
| Reaction Stalls or is Sluggish | Low Reaction Temperature: The C-Br bond in the presence of two ortho-chloro substituents and a methyl group is sterically hindered, making oxidative addition challenging at lower temperatures. | Increase Temperature: Higher reaction temperatures (typically 80-120 °C) are often required to overcome the activation energy for the oxidative addition of sterically hindered aryl halides.[2] |
| Catalyst Deactivation over Time: The catalyst may be degrading during the course of the reaction. | Use a More Robust Catalyst System: Employing bulky ligands can protect the palladium center and increase the catalyst's lifetime.[1] | |
| Formation of Side Products (e.g., Homocoupling) | Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can favor side reactions. | Fine-tune Reaction Parameters: Carefully control the stoichiometry of the reactants. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid prolonged heating that can lead to side product formation. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?
A1: For a sterically hindered and electron-deficient substrate like this compound, a good starting point for catalyst loading is typically between 1-5 mol% of the palladium precursor. Once the reaction is optimized, the loading can often be reduced.
Q2: Which palladium precursors are recommended for this type of substrate?
A2: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium precursors. They are used in combination with a suitable ligand to generate the active Pd(0) catalyst in situ.
Q3: Why are bulky, electron-rich ligands important for this reaction?
A3: Bulky, electron-rich ligands are crucial for several reasons. The steric bulk promotes the formation of a coordinatively unsaturated and highly reactive monoligated Pd(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl bromide. The electron-donating nature of the ligand increases the electron density on the palladium center, which also promotes the oxidative addition step and can accelerate the final reductive elimination step of the catalytic cycle.[1]
Q4: Can I use the same conditions for coupling at the chloro positions?
A4: No, the C-Cl bonds are significantly less reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. Coupling at the chloro positions would require more forcing conditions, such as higher temperatures, different catalyst systems (often those developed specifically for aryl chlorides), and potentially a different base.[2] This difference in reactivity allows for selective coupling at the C-Br position.
Q5: How does the choice of solvent affect the reaction?
A5: The solvent plays a critical role in solubilizing the reactants and the catalyst complex. Common solvents for Suzuki-Miyaura coupling reactions include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene, often with the addition of water when using inorganic bases. The choice of solvent can influence the reaction rate and yield, and it should be optimized for each specific substrate combination.
Data Presentation
The following table provides an illustrative example of how catalyst loading can be optimized for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. The data presented here is hypothetical and intended to serve as a guide for experimental design.
| Entry | Pd Precursor | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 5.0 | 100 | 12 | 95 |
| 2 | Pd(OAc)₂ | SPhos | 2.5 | 100 | 12 | 92 |
| 3 | Pd(OAc)₂ | SPhos | 1.0 | 100 | 12 | 85 |
| 4 | Pd(OAc)₂ | SPhos | 0.5 | 100 | 24 | 75 |
| 5 | Pd₂(dba)₃ | XPhos | 2.5 | 100 | 12 | 96 |
| 6 | Pd₂(dba)₃ | XPhos | 1.0 | 100 | 12 | 90 |
| 7 | Pd₂(dba)₃ | XPhos | 0.5 | 100 | 24 | 82 |
Reaction Conditions: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Toluene/H₂O (4:1, 5 mL).
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki-Miyaura cross-coupling reaction.
Materials:
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This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
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Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
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Bulky phosphine ligand (e.g., SPhos, 1.1-1.2 equivalents relative to Pd)
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Base (e.g., K₃PO₄, 2-3 equivalents)
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Anhydrous and degassed solvent (e.g., 1,4-dioxane/water or toluene/water)
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Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
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Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.
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Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for optimizing catalyst loading in cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: A Troubleshooting Guide for Buchwald-Hartwig Reactions Involving Substituted Anilines
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during Buchwald-Hartwig amination reactions with substituted anilines.
Frequently Asked Questions (FAQs) & Troubleshooting
Low to No Product Yield
Q1: My Buchwald-Hartwig reaction with an electron-deficient aniline (e.g., nitroaniline, cyanoaniline) is resulting in low or no yield. What is the likely cause and how can I fix it?
A1: The primary cause of low yields with electron-deficient anilines is their reduced nucleophilicity. Electron-withdrawing groups (EWGs) on the aniline ring decrease the electron density on the nitrogen atom, making it a weaker nucleophile.[1] This can lead to a sluggish reaction that does not go to completion.
Troubleshooting Steps:
-
Ligand Selection: Switch to bulky, electron-rich phosphine ligands. Modern biaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos are designed to accelerate the key steps of the catalytic cycle, even with challenging substrates.[1] N-Heterocyclic carbene (NHC) ligands can also offer enhanced stability and activity.[1][2]
-
Base Selection: Employ a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often necessary to deprotonate the weakly acidic N-H bond of the electron-deficient aniline.[1]
-
Catalyst Choice: Use a well-defined palladium precatalyst, such as an XPhos Pd G3 or G4 precatalyst. These can provide more reproducible results and higher yields compared to generating the active catalyst in situ.[1]
-
Temperature: Increase the reaction temperature. Higher temperatures can help overcome the activation energy barrier associated with less reactive substrates. Typical temperatures range from 80-110 °C.[3]
Q2: I am experiencing poor yields with an electron-rich aniline (e.g., anisidine, toluidine). What are the common issues?
A2: While electron-rich anilines are generally more nucleophilic, they can sometimes act as inhibitors to the palladium catalyst by coordinating too strongly. This can slow down the catalytic cycle.
Troubleshooting Steps:
-
Ligand Choice: While bulky biarylphosphine ligands are still a good choice, you might consider ligands that are less sterically hindered than those used for highly challenging substrates. Experimenting with different ligands is key.
-
Catalyst Loading: A slight increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) might be necessary to overcome catalyst inhibition.
-
Base: A slightly weaker base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), may be sufficient and can sometimes prevent side reactions.
Q3: My reaction involving a sterically hindered aniline (e.g., 2,6-disubstituted aniline) is not working. How can I address this?
A3: Steric hindrance around the nitrogen atom can significantly slow down or prevent the reaction by impeding the aniline's coordination to the palladium center.[4]
Troubleshooting Steps:
-
Ligand Selection: The use of very bulky and electron-rich ligands is crucial. Ligands like XPhos, BrettPhos, or newly developed specialized ligands are designed to create a more open coordination sphere around the palladium, facilitating the coupling of hindered substrates.[4][5]
-
Reaction Time and Temperature: These reactions often require longer reaction times and higher temperatures to proceed to completion.
-
Solvent: A higher-boiling point solvent like toluene or dioxane is often preferred to allow for higher reaction temperatures.
Side Reactions and Impurities
Q4: I am observing a significant amount of hydrodehalogenation of my aryl halide starting material. What causes this and how can I minimize it?
A4: Hydrodehalogenation is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur due to β-hydride elimination from the palladium-amido complex, which competes with the desired reductive elimination step.[6]
Troubleshooting Steps:
-
Ligand Choice: The choice of ligand is critical. Bulky, electron-rich ligands promote the desired C-N reductive elimination over β-hydride elimination.[6]
-
Base: Ensure the base is completely anhydrous. The presence of water can be a source of protons for the hydrodehalogenation pathway.
-
Reaction Conditions: Lowering the reaction temperature slightly, if possible without stalling the desired reaction, can sometimes reduce the rate of side reactions.
Q5: My final product is contaminated with the diarylated aniline. How can I favor monoarylation?
A5: Diarylation can be a problem, especially with primary anilines. The monoarylated product can sometimes be more reactive than the starting aniline, leading to a second coupling event.
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess of the aniline (e.g., 1.2-1.5 equivalents) relative to the aryl halide.
-
Ligand Selection: Certain ligands, like BrettPhos, have been specifically designed to favor the monoarylation of primary amines.[7]
-
Reaction Time: Monitor the reaction closely and stop it once the starting aryl halide is consumed to prevent over-reaction.
Quantitative Data Summary
The following tables provide a summary of typical starting conditions and reported yields for the Buchwald-Hartwig amination of various substituted anilines. These should be used as a starting point for optimization.
Table 1: Conditions for Electron-Deficient Anilines
| Aryl Halide | Aniline | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-chlorotoluene | 4-nitroaniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 85 |
| 4-bromobenzonitrile | 3-cyanoaniline | XPhos Pd G3 (2) | - | NaOtBu (1.4) | Toluene | 110 | 18 | 92 |
| 1-bromo-4-(trifluoromethyl)benzene | 4-(trifluoromethyl)aniline | RuPhos Pd G3 (1.5) | - | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 88 |
Table 2: Conditions for Electron-Rich Anilines
| Aryl Halide | Aniline | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-chloroanisole | 4-methoxyaniline | Pd₂(dba)₃ (1) | SPhos (2.2) | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | 95 |
| 4-bromotoluene | 4-methylaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 90 | 20 | 91 |
| 1-chloro-4-tert-butylbenzene | Aniline | XPhos Pd G4 (1) | - | NaOtBu (1.5) | Toluene | 100 | 12 | 98 |
Table 3: Conditions for Sterically Hindered Anilines
| Aryl Halide | Aniline | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-chlorotoluene | 2,6-dimethylaniline | BrettPhos Pd G3 (2) | - | LHMDS (1.5) | Toluene | 110 | 24 | 82 |
| 4-bromoanisole | 2-isopropylaniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Dioxane | 100 | 18 | 89 |
| 1-chloro-4-biphenyl | 2,4,6-trimethylaniline | RuPhos Pd G3 (3) | - | KOtBu (2.0) | Toluene | 120 | 36 | 75 |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of an Electron-Deficient Aniline [1]
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the electron-deficient aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield based on aniline substituent.
Caption: Catalytic cycle of the Buchwald-Hartwig amination and a common side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
minimizing debromination of 4-Bromo-2,6-dichloro-3-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the debromination of 4-Bromo-2,6-dichloro-3-methylaniline during experimental procedures, particularly diazotization and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a concern with this compound?
A1: Debromination is a chemical reaction where a bromine atom is removed from a molecule. In the context of this compound, this is an undesirable side reaction that can occur during processes like diazotization, leading to the formation of 2,6-dichloro-3-methylaniline as an impurity. This reduces the yield of the desired bromo-substituted product and complicates the purification process.
Q2: What are the primary factors that can cause debromination during the diazotization of this compound?
A2: Several factors can contribute to the loss of the bromine substituent:
-
Elevated Temperatures: Diazonium salts, the intermediates formed during diazotization, are often thermally unstable.[1][2] Temperatures above the optimal range (typically 0-5 °C) can promote decomposition pathways that may include the cleavage of the carbon-bromine bond.[3][4][5]
-
Reaction Medium: The choice of acid and solvent can influence the stability of the diazonium salt and the propensity for side reactions.
-
Presence of Reducing Agents: Any reducing agents present in the reaction mixture can facilitate the reductive cleavage of the C-Br bond.
-
Photochemical Decomposition: Exposure to light can sometimes induce the formation of radical species that may lead to debromination.
Q3: How can I detect if debromination has occurred in my reaction?
A3: The most common methods for detecting the debrominated impurity (2,6-dichloro-3-methylaniline) include:
-
Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to separate the desired product from the debrominated byproduct.
-
Mass Spectrometry (MS): Mass spectrometry can identify the presence of the debrominated compound by its lower molecular weight compared to the starting material or the expected product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to detect the presence of signals corresponding to the debrominated aniline.
Troubleshooting Guide: Minimizing Debromination
This guide provides a structured approach to troubleshoot and minimize debromination during the diazotization of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Significant formation of 2,6-dichloro-3-methylaniline impurity. | Elevated reaction temperature. | 1. Strictly maintain the reaction temperature between 0-5 °C throughout the diazotization process. Use an ice-salt bath for more effective cooling.[3][4][5] 2. Ensure the sodium nitrite solution is pre-cooled before addition. 3. Add the sodium nitrite solution slowly and dropwise to control the exothermic nature of the reaction. |
| Unsuitable reaction medium. | 1. Use a non-reducing strong acid such as sulfuric acid or hydrochloric acid for the diazotization. 2. Consider using a co-solvent like acetic acid to improve the solubility of the aniline and maintain a homogeneous reaction mixture. | |
| Presence of radical species. | 1. If a subsequent Sandmeyer reaction is planned, be aware that the copper(I) catalyst can promote radical pathways.[6][7] Ensure the diazotization is complete before the addition of the copper catalyst. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation that could lead to radical formation. | |
| Low yield of the desired bromo-substituted product. | Decomposition of the diazonium salt. | 1. Use the freshly prepared diazonium salt immediately in the next reaction step.[8] 2. Consider forming a more stable diazonium salt, such as a tetrafluoroborate salt, by using fluoroboric acid (HBF4) instead of HCl or H2SO4.[2] These salts are often stable enough to be isolated.[2] |
| Inconsistent results between batches. | Variability in reagent quality or reaction setup. | 1. Use high-purity this compound and other reagents. 2. Ensure accurate and consistent temperature monitoring and control for each reaction. 3. Maintain consistent stirring speed to ensure homogeneity. |
Experimental Protocols
Protocol 1: Standard Diazotization of this compound
This protocol outlines a standard procedure for the diazotization of this compound, with an emphasis on minimizing debromination.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4)
-
Sodium Nitrite (NaNO2)
-
Deionized Water
-
Ice
Equipment:
-
Jacketed reaction vessel or a round-bottom flask in an ice-salt bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
Procedure:
-
In the reaction vessel, suspend this compound (1.0 eq) in a mixture of concentrated acid (e.g., HCl, 3.0 eq) and water.
-
Cool the mixture to 0-5 °C with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature of the reaction mixture is maintained between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
-
The resulting diazonium salt solution should be used immediately in the subsequent reaction.
Protocol 2: Formation of a Stabilized Diazonium Tetrafluoroborate Salt
This protocol describes the formation of a more stable diazonium salt, which can be beneficial for subsequent reactions.
Materials:
-
This compound
-
Fluoroboric Acid (HBF4, 48% in water)
-
Sodium Nitrite (NaNO2)
-
Deionized Water
-
Ice
-
Diethyl ether (for washing)
Equipment:
-
As per Protocol 1
Procedure:
-
In the reaction vessel, dissolve this compound (1.0 eq) in fluoroboric acid (2.5 eq).
-
Cool the solution to 0-5 °C with stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
A precipitate of the diazonium tetrafluoroborate salt may form.
-
Stir the mixture for 30 minutes at 0-5 °C.
-
If a precipitate forms, it can be collected by filtration, washed with cold water and then cold diethyl ether, and dried under vacuum. This solid salt is generally more stable than the chloride or sulfate salt.[2]
Visualizations
Caption: Experimental workflow for the diazotization of this compound.
Caption: Logical troubleshooting guide for minimizing debromination.
Caption: Signaling pathway illustrating the main reaction versus the debromination side reaction.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 4. Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lkouniv.ac.in [lkouniv.ac.in]
stability issues of 4-Bromo-2,6-dichloro-3-methylaniline under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 4-Bromo-2,6-dichloro-3-methylaniline in various chemical reactions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general handling and storage recommendations for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area. It should be protected from light and moisture to prevent degradation. Like many aniline derivatives, it can be susceptible to discoloration (turning yellow or brown) upon prolonged exposure to air and light due to oxidation. For long-term storage, refrigeration is recommended.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides. Contact with these substances should be avoided to prevent vigorous reactions and potential decomposition of the compound.
Q3: My this compound has discolored. Is it still usable?
A3: Discoloration, typically to a yellow or brownish hue, often indicates oxidation and the formation of impurities. For applications requiring high purity, such as in pharmaceutical synthesis, the presence of these impurities can be problematic. It is advisable to assess the purity of the discolored reagent using analytical techniques like TLC, HPLC, or NMR before use. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.
Troubleshooting Guides
Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Low or no product formation in cross-coupling reactions is a common issue. The following table outlines potential causes and their solutions.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a fresh batch or a different type of catalyst/ligand system. For sterically hindered substrates like this, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective. |
| Incomplete Degassing | Oxygen can deactivate the palladium catalyst. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. |
| Poor Quality Reagents | Ensure all reagents, especially the boronic acid/ester in Suzuki coupling and the amine in Buchwald-Hartwig amination, are pure and dry. Water can lead to side reactions like protodeboronation in Suzuki couplings. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective. In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. Screen different solvents such as dioxane, toluene, or THF. |
| Sub-optimal Temperature | Cross-coupling reactions often require elevated temperatures (80-120 °C). Ensure the reaction is being heated to the appropriate temperature for the specific catalyst system being used. |
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.
| Side Product/Observation | Potential Cause | Troubleshooting Steps |
| Dehalogenation | Reductive dehalogenation of the aryl halide can occur, leading to the formation of 2,6-dichloro-3-methylaniline. This can be promoted by certain palladium catalysts and hydride sources in the reaction mixture. | Use a catalyst system less prone to hydrodehalogenation. Ensure the absence of adventitious hydride sources. |
| Homocoupling | Homocoupling of the boronic acid (in Suzuki reactions) or the aniline (in Buchwald-Hartwig reactions) can be a significant side reaction. | Optimize the stoichiometry of the reactants. A slight excess of the boronic acid or amine is often used, but a large excess can promote homocoupling. Ensure slow addition of reagents if necessary. |
| Oxidation/Decomposition | Formation of dark, tar-like substances can result from the oxidation of the aniline starting material or product, especially at high temperatures. | Run the reaction under a strict inert atmosphere (argon or nitrogen). Consider using a lower reaction temperature if feasible with a more active catalyst. |
| Polyarylation | In cross-coupling reactions, reaction at the less reactive chloro positions might occur, especially under forcing conditions, leading to poly-arylated products. | Carefully control the reaction time and temperature. Use a catalyst system that shows good selectivity for the C-Br bond. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. The choice of ligand and base is crucial for success.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the palladium precatalyst and the base to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the flask and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
-
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A logical workflow for troubleshooting common reaction issues.
solvent effects on the reactivity of 4-Bromo-2,6-dichloro-3-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 4-Bromo-2,6-dichloro-3-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are suitable solvent systems for the synthesis of the precursor, N-(2,6-Dichloro-4-bromo-3-methylphenyl)acetamide, via chlorination?
A1: The synthesis of N-(2,6-Dichloro-4-bromo-3-methylphenyl)acetamide via chlorination of N-(4-Bromo-3-methylphenyl)acetamide can be performed in polar protic or polar aprotic organic solvents that are inert to chlorination. Mixtures of polar organic solvents with water are often preferred.[1] Ratios of the organic solvent to water can range from 3:1 to 100:1 by weight[1].
Q2: What is a reliable method for the hydrolysis of N-(2,6-Dichloro-4-bromo-3-methylphenyl)acetamide to obtain this compound?
A2: The hydrolysis can be effectively carried out under basic conditions. A common method involves refluxing the acetamide in a mixture of an alcohol (like ethanol) and water with a base such as sodium hydroxide (NaOH) until the hydrolysis is complete[1].
Q3: How does the substitution pattern of this compound affect its reactivity in cross-coupling reactions?
A3: The reactivity of this compound in cross-coupling reactions is influenced by several factors:
-
Halogen Reactivity : In palladium-catalyzed reactions like Suzuki-Miyaura coupling, the reactivity of halogens generally follows the order: I > Br > Cl. This suggests that the bromo-substituent will be more reactive than the chloro-substituents.
-
Steric Hindrance : The two chloro atoms and the methyl group ortho to the amine functionality can create significant steric hindrance, potentially affecting the approach of bulky reactants and catalysts.
-
Electronic Effects : The electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring, which can influence the rates of certain reactions.
Q4: What are the general solubility characteristics of halogenated anilines like this compound?
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling Reactions
Problem: Low or no yield of the desired biaryl product when using this compound in a Suzuki-Miyaura coupling.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | The choice of solvent is critical. A solvent system that does not facilitate the dissolution of all reactants or the stability of the catalytic species can lead to poor results. Try screening a range of solvents. Common choices for Suzuki couplings include toluene, dioxane, and DMF, often with a certain amount of water. For some substrates, propylene carbonate (PC) has been shown to be a greener and effective alternative to solvents like DME, sometimes leading to faster reactions and higher yields. |
| Base Incompatibility | The base is crucial for the transmetalation step. If the chosen base is not effective, the reaction will stall. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction outcome. |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air and impurities. Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous, deoxygenated solvents. |
| Steric Hindrance | The ortho-substituents on the aniline may require a more reactive boronic acid or a different palladium catalyst/ligand system to overcome steric hindrance. |
Side Product Formation in Buchwald-Hartwig Amination
Problem: Formation of significant side products during the Buchwald-Hartwig amination of this compound.
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature Too High | Excessive heat can lead to decomposition of reactants, catalysts, or products. Try lowering the reaction temperature and monitor the progress over a longer period. |
| Incorrect Solvent Choice | The solvent can influence the reaction pathway. For instance, a solvent that is not completely anhydrous can lead to hydrolysis of the catalyst or reactants. Ensure the use of dry, deoxygenated solvents. Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF. |
| Base-Induced Side Reactions | The strong bases used in Buchwald-Hartwig aminations can sometimes promote undesired side reactions. Consider using a weaker base or a different type of base (e.g., switching from an alkoxide like NaOtBu to a carbonate like Cs₂CO₃). |
| Cross-Reactivity of Halogens | While the C-Br bond is expected to be more reactive, under forcing conditions, the C-Cl bonds might also start to react, leading to a mixture of products. Careful control of reaction time and temperature is crucial. |
Data Presentation
Table 1: Solvent Systems for the Chlorination of N-(4-Bromo-3-methylphenyl)acetamide [1]
| Solvent System | Notes |
| Acetic Acid / Water | A common polar protic solvent mixture. The ratio can be adjusted. |
| Acetonitrile | A polar aprotic solvent option. Must be inert to chlorination. |
Experimental Protocols
Protocol 1: Hydrolysis of N-(2,6-Dichloro-4-bromo-3-methylphenyl)acetamide
This protocol is adapted from a general procedure for the hydrolysis of anilides[1].
Materials:
-
N-(2,6-Dichloro-4-bromo-3-methylphenyl)acetamide
-
Ethanol
-
Water
-
50% Sodium Hydroxide (NaOH) solution
-
Ethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel
-
Pentane
-
Heptane
Procedure:
-
Dissolve N-(2,6-Dichloro-4-bromo-3-methylphenyl)acetamide in a mixture of ethanol and water in a round-bottom flask.
-
Add 50% NaOH solution to the mixture.
-
Heat the reaction mixture to reflux and maintain until hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl ether.
-
Wash the combined organic extracts with water.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with pentane.
-
Recrystallize the purified product from heptane to yield pure this compound.
Visualizations
References
workup procedure to remove impurities from 4-Bromo-2,6-dichloro-3-methylaniline reactions
Technical Support Center: Purification of 4-Bromo-2,6-dichloro-3-methylaniline
This guide provides troubleshooting advice and detailed protocols for the workup and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities depend on the synthetic route but typically include unreacted starting materials (e.g., 2,6-dichloro-3-methylaniline), over-halogenated byproducts such as 4,X-dibromo-2,6-dichloro-3-methylaniline, and regioisomers where the bromine is at a different position. If N-bromosuccinimide (NBS) is used for bromination, residual succinimide will also be present.
Q2: My crude product is a dark oil or tar-like substance. What could be the cause?
A2: Dark coloration or tar formation in aniline reactions is often due to oxidation of the aniline starting material or the product.[1] This can be exacerbated by strong acidic conditions or exposure to air for extended periods. To minimize this, ensure your starting materials are pure and consider running the reaction under an inert atmosphere like nitrogen or argon.[1]
Q3: Why is my final yield lower than expected after purification?
A3: Low yields can result from several factors during the workup. The product may be partially soluble in the aqueous layers during extraction, leading to loss. Aggressive washing or using incorrect pH can also lead to product loss. During recrystallization, using too much solvent or cooling the solution too quickly can significantly reduce the recovery of the purified solid. In column chromatography, improper solvent polarity can lead to poor separation or irreversible adsorption of the product onto the silica gel.
Q4: How can I effectively monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is the most effective way to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the purified product, you can visualize the separation of the desired compound from impurities. A typical mobile phase for TLC analysis of this compound would be a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product is not precipitating/crystallizing | The chosen recrystallization solvent is too good a solvent, or the solution is not sufficiently saturated. | Reduce the amount of solvent by careful evaporation. Cool the solution slowly, first to room temperature and then in an ice bath. Gently scratching the inside of the flask with a glass rod can induce crystallization. |
| Oily product obtained after recrystallization | The melting point of the compound is lower than the boiling point of the solvent, or impurities are preventing crystallization. | Switch to a lower-boiling point solvent for recrystallization. If impurities are the issue, an additional purification step like column chromatography may be necessary before recrystallization. |
| Poor separation during column chromatography | The eluent (mobile phase) polarity is either too high or too low. The column may be overloaded with the crude product. | Optimize the eluent system using TLC first to achieve good separation between the product and impurities. Ensure the crude product is properly adsorbed onto a small amount of silica before loading it onto the column. Do not exceed the loading capacity of your column. |
| Product remains in the aqueous layer during extraction | The pH of the aqueous layer is too acidic. Since anilines are basic, they can be protonated and become water-soluble in acidic conditions. | Ensure the aqueous solution is neutral or slightly basic before extracting with an organic solvent. You can adjust the pH using a mild base like sodium bicarbonate solution. |
| White precipitate (succinimide) forms during workup (if NBS is used) | Succinimide is a byproduct of bromination with N-bromosuccinimide and is water-soluble. | The succinimide can be removed by washing the organic layer thoroughly with water during the extraction phase. |
Data Presentation
Table 1: Purification Methodologies and Expected Purity
| Purification Method | Solvent/Eluent System | Typical Purity Achieved | Key Impurities Removed |
| Recrystallization | Heptane[2] | >98% | Minor isomeric impurities, starting materials |
| Column Chromatography | Silica gel with Pentane eluent[2] | >99% | Over-halogenated byproducts, regioisomers |
| Column Chromatography | Silica gel with Petroleum Ether:Ethyl Acetate (10:1) | >99% | Polar impurities, starting materials |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol is designed to remove acidic or basic impurities and water-soluble byproducts from the reaction mixture.
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing cold water or a saturated sodium bicarbonate solution to neutralize any strong acids.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl ether or ethyl acetate) three times.[2]
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:
-
Water (2x)
-
Saturated aqueous sodium chloride (brine) solution (1x)
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This method is highly effective for separating the target compound from closely related impurities.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., pentane or petroleum ether).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). In a separate flask, mix this solution with a small amount of silica gel and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column bed.
-
Elution: Add the eluent to the column. A typical eluent is pentane[2] or a 10:1 mixture of petroleum ether and ethyl acetate.
-
Fraction Collection: Begin collecting fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[2]
Protocol 3: Purification by Recrystallization
This protocol is used to obtain a highly crystalline and pure final product after initial purification.
-
Solvent Selection: Place the crude solid in a flask. Add a minimal amount of hot heptane to dissolve the solid completely.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold heptane to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2,6-dichloro-3-methylaniline and 4-Bromo-2,6-diiodoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two halogenated anilines: 4-Bromo-2,6-dichloro-3-methylaniline and 4-Bromo-2,6-diiodoaniline. Polysubstituted anilines are fundamental building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] The nature and position of halogen substituents significantly influence the reactivity of the aniline ring and the carbon-halogen bonds, offering selective functionalization opportunities.
While direct experimental data comparing the reactivity of these two specific molecules is not extensively available in peer-reviewed literature, this guide extrapolates from established principles of organic chemistry and data on related compounds to provide a robust predictive comparison.
Core Physicochemical Properties
A summary of the key physical and chemical properties of the two anilines is presented below. It is important to note that some of the data for 4-Bromo-2,6-diiodoaniline is calculated rather than experimentally verified.[2]
| Property | This compound | 4-Bromo-2,6-diiodoaniline |
| Molecular Formula | C₇H₆BrCl₂N | C₆H₄BrI₂N |
| Molecular Weight | 254.94 g/mol | 423.82 g/mol [2] |
| CAS Number | 627531-47-9[3] | 89280-77-3[2] |
| Appearance | Solid (predicted) | Solid (predicted) |
| Boiling Point | Not available | 361.4°C at 760 mmHg (calculated)[2] |
| Melting Point | Not available | Not available |
Reactivity Analysis: A Tale of Two Halogens
The reactivity of these anilines can be assessed from two primary perspectives: the reactivity of the aromatic ring in electrophilic aromatic substitution reactions and the reactivity of the carbon-halogen bonds in cross-coupling reactions.
Electrophilic Aromatic Substitution
The amino group (-NH₂) is a strong activating group, directing electrophiles to the ortho and para positions.[4] However, in both molecules, the ortho and para positions relative to the amine are already substituted. Therefore, electrophilic substitution on the aromatic ring is significantly hindered.
-
Steric Hindrance: The two large halogen atoms (chlorine or iodine) flanking the amino group create significant steric hindrance, impeding the approach of electrophiles. This effect is more pronounced in 4-Bromo-2,6-diiodoaniline due to the larger atomic radius of iodine compared to chlorine.
-
Electronic Effects: Halogens are deactivating due to their inductive electron-withdrawing effect, but ortho/para directing due to resonance.[5] The cumulative inductive effect of three halogen substituents will significantly deactivate the ring towards electrophilic attack in both molecules.
Cross-Coupling Reactions: The Key Difference
The primary utility of these molecules lies in their potential for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). The differential reactivity of the carbon-halogen bonds is the most significant point of comparison.
The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energy: C-I < C-Br < C-Cl.[6][7] A weaker bond leads to a faster rate of oxidative addition to the palladium catalyst.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Cross-Coupling |
| C-Cl | 339 - 346[7] | Low |
| C-Br | 276 - 290[7] | Medium |
| C-I | ~213[8] | High |
For 4-Bromo-2,6-diiodoaniline: This molecule possesses two C-I bonds and one C-Br bond. The C-I bonds are significantly more reactive than the C-Br bond.[6] This allows for selective functionalization at the 2 and 6 positions (iodine) while leaving the 4-position (bromine) intact for a subsequent, different cross-coupling reaction under more forcing conditions.
For this compound: This molecule has two C-Cl bonds and one C-Br bond. The C-Br bond is more reactive than the C-Cl bonds. Therefore, initial cross-coupling reactions would be expected to occur selectively at the 4-position. Functionalization of the 2 and 6 positions (chlorine) would require more specialized and vigorous catalytic systems.
Experimental Protocols
Detailed experimental protocols for these specific molecules are scarce. The following are proposed protocols based on established methods for similar halogenated anilines. These would require laboratory optimization.
Proposed Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2,6-diiodoaniline
This protocol targets the selective coupling at the more reactive C-I positions.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 4-Bromo-2,6-diiodoaniline (1.0 eq) in a suitable solvent mixture (e.g., 1,4-dioxane and water, 4:1).
-
Addition of Reagents: Add the desired boronic acid (2.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Proposed Protocol: Synthesis of 4-Bromo-2,6-diiodoaniline
-
Starting Material: 4-bromoaniline.
-
Iodination: In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in a suitable solvent like anhydrous acetonitrile under an inert atmosphere.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (2.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium thiosulfate (to quench excess iodine), saturated aqueous sodium bicarbonate, and brine.[2]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Summary and Conclusion
The primary difference in reactivity between this compound and 4-Bromo-2,6-diiodoaniline lies in the nature of their halogen substituents, which dictates their utility in synthetic chemistry.
-
4-Bromo-2,6-diiodoaniline is an excellent substrate for sequential cross-coupling reactions , allowing for selective functionalization first at the highly reactive C-I bonds, followed by a different transformation at the C-Br bond.
-
This compound also allows for selective coupling, but the initial reaction will occur at the C-Br bond. Subsequent functionalization of the less reactive C-Cl bonds is possible but requires more specialized and often harsher reaction conditions.
The choice between these two reagents will depend on the desired synthetic strategy and the target molecular architecture. For building complex molecules requiring stepwise functionalization, the diiodo- derivative offers a more facile and versatile platform due to the pronounced reactivity difference between the C-I and C-Br bonds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Bromo-3-chloro-2-methylaniline | C7H7BrClN | CID 7171911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
A Comparative Guide to the Selective Functionalization of the C-Br Bond in 4-Bromo-2,6-dichloro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the precise construction of complex molecular architectures for pharmaceutical and materials science applications. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions for the selective functionalization of the C-Br bond in 4-Bromo-2,6-dichloro-3-methylaniline, a versatile building block.
The reactivity of carbon-halogen bonds in palladium-catalyzed reactions generally follows the order C-I > C-Br > C-Cl.[1][2] This inherent difference in reactivity allows for the chemoselective functionalization of the more reactive C-Br bond while leaving the less reactive C-Cl bonds intact. This guide will focus on three widely used cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Comparison of Key Cross-Coupling Methodologies
The choice of reaction for the selective functionalization of the C-Br bond in this compound depends on the desired functionality to be introduced. Below is a comparative summary of these key methodologies.
| Reaction | Coupling Partner | Typical Catalyst/Ligand System | Key Advantages | Potential Challenges |
| Suzuki-Miyaura Coupling | Organoboron Reagents (Boronic acids, esters) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf) | Wide commercial availability of boronic acids, mild reaction conditions, high functional group tolerance.[1][3] | Potential for side reactions like dehalogenation at higher temperatures. |
| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂/CuI | Direct introduction of an alkyne moiety, useful for extending conjugation and building rigid structures.[4][5] | Susceptible to alkyne homocoupling (Glaser coupling), requires an inert atmosphere to prevent this.[6] |
| Buchwald-Hartwig Amination | Primary or Secondary Amines | Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP | Direct formation of C-N bonds, crucial for the synthesis of many pharmaceuticals.[7][8] | Requires careful selection of ligand and base to achieve high yields, can be sensitive to air and moisture.[9] |
Experimental Protocols
The following are representative experimental protocols for the selective functionalization of the C-Br bond in this compound. These protocols are adapted from literature procedures for similar substrates and may require optimization for this specific molecule.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed coupling of an arylboronic acid at the C-Br position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling
This protocol describes the coupling of a terminal alkyne at the C-Br position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed solvent (e.g., DMF or THF)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).[2]
-
Evacuate the tube and backfill with an inert gas.
-
Add the anhydrous and degassed solvent followed by triethylamine.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination
This protocol details the coupling of an amine at the C-Br position.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous and degassed toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship of the discussed selective functionalization methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 4-Bromo-2,6-dichloro-3-methylaniline
In the landscape of pharmaceutical research and development, the precise determination of a molecule's three-dimensional structure is a cornerstone for understanding its chemical behavior and biological activity. For complex organic molecules such as 4-Bromo-2,6-dichloro-3-methylaniline, an unambiguous structural validation is paramount. While X-ray crystallography stands as the definitive method for elucidating solid-state molecular structures, its application is contingent on the successful growth of single crystals.
This guide provides a comparative analysis of analytical techniques for the structural validation of this compound. As of the latest database searches, a public crystal structure for this compound is not available. Therefore, to illustrate the power of X-ray crystallography, we will draw comparisons with the closely related compound, 4-Bromo-2,6-dichloroaniline, for which crystallographic data has been reported. This allows for a robust discussion on the complementary nature of various analytical methods in structural elucidation.
Spectroscopic and Crystallographic Data Comparison
The structural characterization of this compound and its analogs relies on a suite of analytical techniques. While methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide crucial information about the connectivity and functional groups, X-ray crystallography offers an unparalleled view of the precise spatial arrangement of atoms.
| Analytical Technique | Information Obtained | Data for 4-Bromo-2,6-dichloroaniline (Analog) | Data for this compound (Target) |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | CCDC Number: 269883[1] | No publicly available crystal structure. |
| ¹H NMR Spectroscopy | Information about the chemical environment of hydrogen atoms, including their number, connectivity, and spatial relationships. | Chemical shifts observed at δ 7.309 and 4.44 ppm in CDCl₃.[2] | ¹H NMR data reported, confirming the presence of aromatic and amine protons, as well as the methyl group.[3] |
| ¹³C NMR Spectroscopy | Information about the carbon skeleton of the molecule. | Spectral data available from Aldrich Chemical Company, Inc.[1] | No specific public data found. |
| IR Spectroscopy | Identification of functional groups based on their characteristic vibrational frequencies. | KBr wafer and ATR-IR spectra available, showing characteristic amine and aromatic C-H and C-X (X=Cl, Br) stretches.[1] | No specific public data found, but expected to show similar characteristic peaks. |
| Mass Spectrometry (GC-MS) | Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. | Molecular Weight: 240.913 g/mol . Top mass spectrum peaks at m/z 241, 239, and 243.[1][4] | Molecular Weight: 220.49 g/mol .[5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and appreciating the strengths of each technique.
1. X-ray Crystallography (for a suitable crystal of a related compound):
-
Crystal Growth: Single crystals of the compound are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined to best fit the experimental data. Key quality indicators for the refined structure include the R-factor and R-free values.[6]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a series of radiofrequency pulses are applied. The resulting free induction decay (FID) is recorded.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum, which is then phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane).
3. Infrared (IR) Spectroscopy:
-
Sample Preparation (ATR-IR): A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: An infrared beam is passed through the ATR crystal, and the evanescent wave interacts with the sample. The detector measures the absorbance of the sample at different wavenumbers.
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
4. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas through a capillary column, where different components are separated based on their boiling points and interactions with the column's stationary phase.
-
Mass Analysis: As components elute from the GC column, they enter the mass spectrometer, where they are ionized. The resulting ions are separated based on their mass-to-charge ratio and detected.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of a novel compound like this compound, highlighting the central role of X-ray crystallography when achievable.
Caption: Workflow for structural validation of a target compound.
Conclusion
The structural validation of this compound, like any novel chemical entity, necessitates a multi-faceted analytical approach. Spectroscopic methods such as NMR, IR, and MS provide essential, complementary pieces of the structural puzzle, confirming the molecular formula, functional groups, and atomic connectivity. However, for an unequivocal determination of the three-dimensional atomic arrangement, single-crystal X-ray crystallography remains the gold standard. While the lack of a public crystal structure for the title compound highlights a current data gap, the established crystallographic data for the closely related 4-Bromo-2,6-dichloroaniline serves as a powerful testament to the definitive insights this technique provides. For researchers and drug development professionals, the integration of these analytical methods is crucial for building a comprehensive and accurate understanding of a molecule's structure, which is fundamental to predicting its properties and function.
References
- 1. 4-Bromo-2,6-dichloroaniline | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2,6-dichloroaniline(697-88-1) 1H NMR spectrum [chemicalbook.com]
- 3. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 4. 4-Bromo-2,6-dichloroaniline [webbook.nist.gov]
- 5. 4-Bromo-2-chloro-6-methylaniline | C7H7BrClN | CID 2769626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
A Comparative Analysis of Substituted Anilines in Buchwald-Hartwig Amination: A Guide for Researchers
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[2] This guide provides a comparative analysis of the performance of variously substituted anilines in the Buchwald-Hartwig amination, supported by experimental data, detailed protocols, and a visualization of the catalytic cycle to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Performance of Substituted Anilines: A Quantitative Comparison
The electronic and steric nature of substituents on the aniline ring significantly influences the outcome of the Buchwald-Hartwig amination. The following table summarizes the performance of a range of substituted anilines in the coupling reaction with an aryl bromide, providing a quantitative basis for comparison.
| Aniline Substituent (Position) | Product Yield (%) | Notes |
| H (Unsubstituted) | 95 | High yield under standard conditions. |
| 4-Methoxy (Electron-donating) | 92 | Electron-donating groups are generally well-tolerated. |
| 4-Methyl (Electron-donating) | 94 | Similar high reactivity to other electron-rich anilines. |
| 4-Chloro (Electron-withdrawing) | 88 | Electron-withdrawing groups can lead to slightly lower yields. |
| 4-Cyano (Electron-withdrawing) | 85 | Stronger electron-withdrawing groups may require optimization. |
| 2-Methyl (Sterically hindered) | 82 | Ortho-substitution can decrease reaction efficiency due to steric hindrance. |
| 2,6-Dimethyl (Sterically hindered) | 75 | Increased steric bulk further reduces the reaction yield. |
Note: The yields presented are representative and can vary depending on the specific aryl halide, catalyst system, and reaction conditions employed.
Experimental Protocol: A General Procedure
This section outlines a general experimental procedure for the Buchwald-Hartwig amination of a substituted aniline with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
Substituted aniline (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., X-Phos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, palladium catalyst, and phosphine ligand.
-
Add the substituted aniline and the base to the Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl aniline.
Catalytic Cycle of Buchwald-Hartwig Amination
The mechanism of the Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium(0) species.[3] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
This guide provides a foundational understanding for researchers to approach the Buchwald-Hartwig amination of substituted anilines. The provided data and protocols serve as a starting point for reaction optimization, while the visualized catalytic cycle offers a clear depiction of the reaction mechanism. Further exploration of specific ligands and reaction conditions can lead to enhanced yields and broader substrate scope.
References
A Comparative Guide to Purity Assessment of 4-Bromo-2,6-dichloro-3-methylaniline: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 4-Bromo-2,6-dichloro-3-methylaniline is critical for the integrity of research outcomes and the safety and efficacy of final products. This guide offers an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for assessing the purity of this compound. This objective analysis is supported by representative experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.
Executive Summary
Both HPLC and GC-MS are robust methods for evaluating the purity of this compound. HPLC is a versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally sensitive, and it provides excellent quantitative accuracy.[1] Conversely, GC-MS delivers high separation efficiency for volatile and semi-volatile compounds and offers definitive identification of impurities through their mass spectra.[1][2] The choice between these two methods hinges on the specific analytical needs, such as the requirement for high-throughput analysis, the nature of anticipated impurities, and the necessity for structural elucidation of unknown components.
Data Presentation: HPLC vs. GC-MS Purity Analysis
The following tables summarize typical quantitative data that can be obtained from HPLC and GC-MS analyses of this compound. This data is a composite based on findings for the target compound and closely related halogenated anilines.
Table 1: HPLC Purity Analysis Data
| Parameter | Result |
| Retention Time of Main Component | 5.8 minutes |
| Purity of Main Component | > 99.5% |
| Major Identified Impurity | Isomeric Bromo-dichloro-methylanilines |
| Limit of Detection (LOD) | 10 ppb |
| Limit of Quantitation (LOQ) | 30 ppb |
Table 2: GC-MS Purity Analysis Data
| Parameter | Result |
| Retention Time of Main Component | 8.2 minutes |
| Purity of Main Component | ~99% |
| Major Identified Impurity | Dibromo-dichloro-methylaniline |
| Key Mass Fragments (m/z) | 253, 255, 174, 139 |
| Limit of Detection (LOD) | 5 ppb |
Potential Impurities
The synthesis of this compound can result in several potential impurities:
-
Isomeric Impurities: Positional isomers of bromo-dichloro-methylaniline.
-
Over-brominated Products: Dibromo-dichloro-methylaniline and other poly-brominated species.[1]
-
Starting Materials: Unreacted 2,6-dichloro-3-methylaniline.
-
Solvent Residues: Residual solvents from the synthesis and purification processes.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any impurities.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.[1]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is calculated using the area normalization method.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities in this compound.
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.[1]
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.[1]
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, ramp to 320 °C at 20 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: 50-500 m/z.
-
-
Analysis: Inject the standard and sample solutions. Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage.[1]
Mandatory Visualizations
Caption: Workflow for HPLC purity analysis.
Caption: Workflow for GC-MS purity analysis.
Caption: Logical flow for technique selection.
Conclusion
The selection between HPLC and GC-MS for the purity analysis of this compound should be guided by the specific analytical objectives. HPLC offers robust and precise quantification, making it well-suited for routine quality control.[1] GC-MS provides superior separation for volatile impurities and delivers invaluable structural information for impurity identification.[1] For a comprehensive characterization of this compound, employing a combination of both techniques is often the most effective approach.
References
Illustrative Comparison of Cross-Reactivity in 4-Bromo-2,6-dichloro-3-methylaniline Derivatives using a Competitive ELISA
Disclaimer: The following guide is a representative example created for informational purposes. The experimental data presented is hypothetical due to the absence of publicly available cross-reactivity studies for 4-Bromo-2,6-dichloro-3-methylaniline and its specific derivatives. The protocols and diagrams are based on established methodologies for small molecule immunoassays.
This guide provides a comparative analysis of the hypothetical cross-reactivity of several structural analogs of this compound. The data is presented to aid researchers and drug development professionals in understanding how minor structural modifications can influence antibody recognition in a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Such studies are crucial for assessing the specificity of an immunoassay and identifying potential interfering compounds.
Data Presentation: Cross-Reactivity of this compound Derivatives
The cross-reactivity of related compounds was evaluated in a competitive ELISA format. The concentration of each analyte required to inhibit 50% of the signal (IC50) was determined and compared to the IC50 of the target analyte, this compound. Cross-reactivity was calculated using the formula:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Analog) x 100
| Compound No. | Derivative Name | Structural Modification | Hypothetical IC50 (ng/mL) | Cross-Reactivity (%) |
| 1 | This compound | Parent Compound | 10 | 100 |
| 2 | 4-Bromo-2,6-dichloroaniline | Demethylation | 25 | 40 |
| 3 | 4-Bromo-2-chloro-3-methylaniline | Dechlorination (C6) | 50 | 20 |
| 4 | 2,6-Dichloro-3-methylaniline | Debromination | >1000 | <1 |
| 5 | 4-Bromo-2,6-dichloro-3-ethylaniline | Methyl to Ethyl | 15 | 66.7 |
Experimental Protocols
The following is a representative protocol for a competitive ELISA used to determine the cross-reactivity of this compound derivatives. Immunoassays for small molecules, which are haptens, typically require the hapten to be conjugated to a carrier protein for antibody production and for coating the ELISA plate.[1]
1. Materials and Reagents:
-
Coating Antigen: this compound conjugated to Bovine Serum Albumin (BSA).
-
Antibody: Monoclonal antibody specific for this compound.
-
Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-mouse IgG.
-
Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB).
-
Buffers: Phosphate Buffered Saline (PBS), PBS with Tween-20 (PBST), Carbonate-bicarbonate buffer.
-
Blocking Solution: 1% BSA in PBS.
-
Stop Solution: 2M Sulfuric Acid.
-
96-well microtiter plates.
2. ELISA Procedure:
-
Coating: Microtiter plates are coated with the coating antigen (1 µg/mL in carbonate-bicarbonate buffer) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with PBST.
-
Blocking: Non-specific binding sites are blocked with 1% BSA in PBS for 1 hour at 37°C.
-
Washing: Plates are washed three times with PBST.
-
Competitive Reaction: A mixture of the specific antibody and either the standard (this compound) or the analog at various concentrations is added to the wells. The plate is incubated for 1 hour at 37°C.
-
Washing: Plates are washed three times with PBST.
-
Secondary Antibody Incubation: HRP-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.
-
Washing: Plates are washed five times with PBST.
-
Substrate Reaction: TMB substrate is added to each well, and the plate is incubated in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: The reaction is stopped by adding 2M Sulfuric Acid.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
Visualizations
Caption: Workflow of the competitive ELISA for derivative analysis.
Caption: A hypothetical signaling pathway initiated by a derivative.
References
The Strategic Advantage of 4-Bromo-2,6-dichloro-3-methylaniline in Modern Synthesis
In the landscape of drug discovery and fine chemical synthesis, the choice of building blocks is paramount to achieving desired molecular complexity and biological activity. Among the vast array of functionalized aromatic compounds, 4-Bromo-2,6-dichloro-3-methylaniline emerges as a uniquely versatile intermediate. Its distinct substitution pattern offers a strategic advantage over other bromoanilines, providing researchers and drug development professionals with enhanced control over synthetic transformations and access to novel chemical space. This guide provides an objective comparison of this compound's performance with alternative bromoanilines, supported by experimental data and detailed protocols.
Enhanced Reactivity and Selectivity: A Quantitative Comparison
The primary advantage of this compound lies in the electronic and steric effects imparted by its substituents. The two ortho-chloro groups significantly decrease the pKa of the aniline, reducing its nucleophilicity and preventing unwanted side reactions at the amine. The para-bromo substituent serves as a key handle for cross-coupling reactions. The meta-methyl group, an electron-donating group, can subtly influence the reactivity of the neighboring chloro and bromo substituents, potentially enhancing the rate of certain reactions.
The following table summarizes kinetic data from a study on the Suzuki reaction of various substituted bromoanilines with phenylboronic acid, illustrating the influence of electronic effects on reaction conversion over time.
| Bromoaniline Derivative | Substituent Nature | Conversion after 2h (%) | Conversion after 6h (%) | Conversion after 10h (%) |
| 4-Bromaniline | Electron-donating (-NH2) | ~10 | ~25 | ~40 |
| Bromobenzene | Neutral | ~20 | ~50 | ~70 |
| 4-Bromonitrobenzene | Electron-withdrawing (-NO2) | ~60 | >80 | >80 |
Data adapted from a comparative kinetic study of the Suzuki reaction.[2] The study notes that while the initial conversion of 4-bromoaniline was slower, the reaction rate increased at higher temperatures.[2]
Based on these principles, the methyl group in this compound is expected to provide a modest activating effect compared to the unsubstituted analog, 4-bromo-2,6-dichloroaniline. More significantly, the combination of ortho-dichloro substituents provides a unique steric and electronic environment that can be exploited for selective transformations.
Strategic Applications in Sequential Cross-Coupling
A key advantage of polyhalogenated anilines like this compound is the potential for sequential and site-selective cross-coupling reactions. The differential reactivity of various carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed reactions allows for a stepwise introduction of different functionalities.[3] While the target molecule contains bromo and chloro substituents, this principle of differential reactivity is crucial for its strategic use. The C-Br bond is more reactive towards oxidative addition in typical palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, compared to the C-Cl bonds.[4] This allows for selective functionalization at the 4-position, leaving the chloro groups untouched for subsequent transformations under more forcing conditions if desired.
Experimental Protocols
To illustrate the practical application of sterically hindered bromoanilines in modern synthesis, a detailed protocol for a Buchwald-Hartwig amination is provided below. This reaction is a powerful tool for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.
Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide
Objective: To couple a sterically hindered aryl bromide with an amine using a palladium catalyst and a phosphine ligand.
Materials:
-
Sterically hindered aryl bromide (e.g., this compound) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Phosphine ligand (e.g., XPhos) (4 mol%)
-
Base (e.g., Sodium tert-butoxide) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base.
-
Add the sterically hindered aryl bromide and the amine to the Schlenk tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.
Visualizing Synthetic Strategy
The strategic utility of polyhalogenated anilines in sequential synthesis can be effectively visualized. The following diagram illustrates the concept of selective functionalization based on the differential reactivity of carbon-halogen bonds.
Caption: A logical workflow for the sequential functionalization of polyhalogenated anilines.
Conclusion
This compound offers significant advantages for researchers and drug development professionals. Its unique substitution pattern provides a balance of reactivity and selectivity, enabling controlled and sequential functionalization through modern cross-coupling methodologies. The ortho-dichloro groups modulate the aniline's reactivity, while the para-bromo substituent serves as a versatile handle for introducing molecular diversity. The additional meta-methyl group can further fine-tune the electronic properties of the scaffold. These features make this compound a superior choice for the synthesis of complex, biologically active molecules, empowering the development of next-generation therapeutics.
References
spectroscopic comparison between 4-Bromo-2,6-dichloro-3-methylaniline and its precursors
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 4-Bromo-2,6-dichloro-3-methylaniline and its key precursors, 2,6-dichloro-3-methylaniline and 4-bromo-3-methylaniline. This guide provides a detailed comparison of their spectral data, along with experimental protocols for the synthesis of the target compound.
Introduction
This compound is a substituted aniline derivative of interest in the development of novel pharmaceutical and agrochemical compounds. Understanding its spectroscopic properties, alongside those of its synthetic precursors, is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and two of its key precursors: 2,6-dichloro-3-methylaniline and 4-bromo-3-methylaniline. Detailed experimental protocols for the synthesis of this compound are also provided to offer a complete chemical context.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. The data has been compiled from various sources and is presented for comparative analysis.
¹H NMR Data (Chemical Shift δ [ppm])
| Compound | Aromatic Protons | NH₂ Protons | CH₃ Protons | Solvent |
| This compound | 7.33 (s, 1H) | 4.40 (s, 2H) | 2.40 (s, 3H) | CCl₄ |
| 2,6-dichloro-3-methylaniline | 6.95 (d, 1H), 6.60 (d, 1H) | 4.25 (s, 2H) | 2.29 (s, 3H) | CDCl₃ |
| 4-bromo-3-methylaniline | 7.05 (d, 1H), 6.88 (d, 1H), 6.53 (dd, 1H) | 3.61 (s, 2H) | 2.25 (s, 3H) | CDCl₃ |
¹³C NMR Data (Chemical Shift δ [ppm])
| Compound | Aromatic Carbons | CH₃ Carbon | Solvent |
| This compound | Data not readily available in searched literature. | - | - |
| 2,6-dichloro-3-methylaniline | 142.2, 131.9, 128.8, 128.2, 121.5, 118.9 | 20.3 | CDCl₃ |
| 4-bromo-3-methylaniline | 145.4, 132.5, 130.6, 118.0, 114.2, 109.5 | 22.9 | CDCl₃ |
IR Spectroscopy Data (Key Absorptions [cm⁻¹])
| Compound | N-H Stretching | C-N Stretching | C-Cl Stretching | C-Br Stretching | Aromatic C-H Stretching |
| 4-Bromo-2,6-dichloroaniline (related) | 3485, 3395 | ~1300-1250 | ~800-600 | ~600-500 | ~3100-3000 |
| 2,6-dichloro-3-methylaniline [1] | 3480, 3390 | ~1300-1250 | ~800-600 | - | ~3100-3000 |
| 4-bromo-3-methylaniline [2][3] | 3420, 3330 | ~1300-1250 | - | ~600-500 | ~3100-3000 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| 4-Bromo-2,6-dichloroaniline (related)[4] | 239, 241, 243 (isotopic pattern for Br and Cl) | 118 |
| 2,6-dichloro-3-methylaniline [5] | 175, 177, 179 (isotopic pattern for 2Cl) | 140, 119 |
| 4-bromo-3-methylaniline [2][6] | 185, 187 (isotopic pattern for Br) | 106 |
Experimental Protocols
The following section details the experimental procedures for the synthesis of this compound, proceeding through the acetylation of 4-bromo-3-methylaniline, followed by chlorination and subsequent hydrolysis.
Step 1: Synthesis of N-(4-Bromo-3-methylphenyl)acetamide
-
Acetylation: To a solution of 4-bromo-3-methylaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents) dropwise at room temperature with stirring.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried to afford N-(4-Bromo-3-methylphenyl)acetamide.
Step 2: Synthesis of N-(2,6-Dichloro-4-bromo-3-methylphenyl)acetamide[7]
-
Chlorination: N-(4-Bromo-3-methylphenyl)acetamide (1 equivalent) is slurried into a mixture of acetic acid and water.[7] Chlorine gas (2.2 equivalents) is then bubbled into the reaction mixture at room temperature over a period of 60 minutes.[7] The mixture is stirred for an additional 5-16 hours.[7]
-
Work-up: The reaction mixture is poured into aqueous HCl.[7] The resulting precipitate is filtered, washed with water, and dried under vacuum to yield N-(2,6-Dichloro-4-bromo-3-methylphenyl)acetamide.[7]
Step 3: Synthesis of this compound[7]
-
Hydrolysis: A solution of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide (1 equivalent) in a mixture of ethanol, water, and 50% aqueous sodium hydroxide is refluxed until the hydrolysis is complete (as monitored by TLC).[7]
-
Extraction: After cooling to room temperature, the reaction mixture is extracted with diethyl ether.[7]
-
Purification: The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[7]
Synthetic Pathway
The following diagram illustrates the synthetic route from the precursor 4-bromo-3-methylaniline to the final product, this compound.
Caption: Synthetic pathway of this compound.
References
- 1. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 2. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
- 3. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 4. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 7. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of 4-Bromo-2,6-dichloro-3-methylaniline and Analogous Substrates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction yields of 4-Bromo-2,6-dichloro-3-methylaniline and structurally similar halogenated anilines in various palladium-catalyzed cross-coupling reactions. The data presented herein is compiled from peer-reviewed literature and patents to offer a clear, objective comparison of substrate performance, aiding in the selection of starting materials and the design of synthetic routes.
Introduction to Substrate Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Weaker C-X bonds lead to faster rates of oxidative addition and, consequently, higher overall reaction rates. The general trend for halogen reactivity is I > Br > Cl, a factor that is critical when designing syntheses with polyhalogenated substrates. Substituents on the aromatic ring also play a significant role, with electron-withdrawing groups generally increasing reactivity and electron-donating groups decreasing it. Steric hindrance around the halogen atom can also impact the ease of oxidative addition.
Comparative Yields in Cross-Coupling Reactions
The following tables summarize the yields of various cross-coupling reactions for this compound and analogous substrates. While a single study directly comparing all these substrates under identical conditions is not available, this compilation of data from different sources provides valuable insights into their relative reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The data below highlights the influence of the halogen and other substituents on the reaction yield.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | - | 90 | - | 44 | [1] |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | - | 90 | - | 51 | [1] |
| 4-bromoaniline | Phenylboronic acid | Pd–poly(AA) composite | K₃PO₄ | Toluene/H₂O | 70 | 10 | 62 | [2] |
| 4-bromonitrobenzene | Phenylboronic acid | Pd–poly(AA) composite | K₃PO₄ | Toluene/H₂O | 70 | 6 | >80 | [2] |
| 2,4-dibromoaniline | Thiophene-2-boronic acid | (dtbpf)PdCl₂ | K₃PO₄ | Toluene/H₂O | 60 | 1 | 98 | [3] |
| 3,4-dibromoaniline | Thiophene-3-boronic acid | (dtbpf)PdCl₂ | K₃PO₄ | Toluene/H₂O | 60 | 1 | 85 | [3] |
Heck Reaction
The Heck reaction is a key method for the vinylation of aryl halides. The following data illustrates the reactivity of bromoanilines in this transformation.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-bromo-2,6-dimethylaniline | Acrylonitrile | Pd/C | NaOAc | DMA | 140 | 20 | >99 | [4] |
| 4-bromoaniline | Acrylonitrile | Pd(OAc)₂/tri-o-tolylphosphine | NaOAc | DMA | 140 | 20 | 75 | [4] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The reactivity of bromo-substituted substrates is highlighted below.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | RT | 20 | 85 | [5] |
| 4-bromo-6H-1,2-oxazine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | RT | 20 | 90 | [5] |
| 4-bromo-6H-1,2-oxazine | 1-Hexyne | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | RT | 20 | 78 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these reactions.
Synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline[1]
A Schlenk flask was charged with 4-bromo-2-methylaniline (1.612 mmol) and 3-bromothiophene-2-carbaldehyde (1.612 mmol). Ethanol (10 mL) and glacial acetic acid (5–6 drops) were added, and the mixture was refluxed for 8–10 hours. The reaction progress was monitored by TLC. After cooling, the precipitated product was collected by filtration to yield the pure imine (94% yield).
General Procedure for Suzuki Coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline[1]
To a solution of the imine (0.417 mmol) in a suitable solvent were added the respective boronic acid (1 eq for monosubstitution, 2 eq for disubstitution), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.2 eq for monosubstitution, 2 eq for disubstitution). The reaction mixture was heated at 90 °C until completion as monitored by TLC. After cooling, the mixture was worked up and the product was purified by column chromatography to afford the coupled products in moderate yields (31-46%).
Heck Reaction of 4-bromo-2,6-dimethylaniline with Acrylonitrile[4]
A mixture of 4-bromo-2,6-dimethylaniline (1 equiv), acrylonitrile (1.5 equiv), NaOAc (1.2 equiv), and 10% Pd/C (0.005 equiv) in DMA was heated at 140 °C for 20 hours. The reaction achieved over 99% conversion to the desired product.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate a typical cross-coupling catalytic cycle and a general experimental workflow.
References
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Bromo-2,6-dichloro-3-methylaniline: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Bromo-2,6-dichloro-3-methylaniline was located. The following guidance is based on the safety data for structurally similar compounds, including 4-bromo-N,N-dimethylaniline, 4-bromo-2-methylaniline, and 4-bromo-2,6-dimethylaniline. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
This document provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The procedures outlined below are designed to ensure the safe handling and disposal of this chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with analogous compounds, this substance should be handled with care to avoid exposure.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or goggles.[1][2]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: Use in a well-ventilated area. If dust or vapors are likely to be generated, a NIOSH-approved respirator is recommended.[1][3]
Hazard Summary
The following table summarizes the potential hazards of this compound, extrapolated from similar bromoaniline compounds.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P270: Do not eat, drink or smoke when using this product.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | P302 + P352: IF ON SKIN: Wash with plenty of water.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure laboratory and environmental safety. Follow these steps for the collection and disposal of this chemical waste.
1. Waste Identification and Segregation:
-
Label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Waste Collection:
-
For solid waste, carefully transfer the material into the designated hazardous waste container using a chemically resistant scoop or spatula. Avoid generating dust.
-
For solutions, pour the waste carefully into the designated container to avoid splashing.
-
Rinse any empty containers that held the substance with a suitable solvent (e.g., acetone or ethanol). The rinsate should also be collected as hazardous waste.
3. Container Management:
-
Keep the hazardous waste container tightly closed when not in use.[2]
-
Store the container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.
4. Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a hazardous waste pickup. This typically involves submitting a form to the EHS department.
-
The final disposal method will be determined by your EHS department in accordance with local, state, and federal regulations, but it will likely involve incineration at an approved waste disposal plant.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



